molecular formula C13H21NO2 B1301250 N-(2-hydroxyethyl)adamantane-1-carboxamide CAS No. 78743-65-4

N-(2-hydroxyethyl)adamantane-1-carboxamide

Cat. No.: B1301250
CAS No.: 78743-65-4
M. Wt: 223.31 g/mol
InChI Key: NTTQULFFWFZCKD-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)adamantane-1-carboxamide (CAS 78743-65-4) is a high-purity synthetic small molecule belonging to the class of adamantyl carboxamides. This compound features a robust adamantane cage structure conjugated with a 2-hydroxyethyl side chain, a design that leverages the favorable lipophilicity and metabolic stability of the adamantyl moiety to enhance membrane permeability and target engagement . Its molecular formula is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of inhibitors for the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 is an NADPH-dependent reductase that activates glucocorticoids locally in tissues like the liver and adipose tissue. The modulation of its activity with selective inhibitors has demonstrated beneficial effects on various metabolic disorders, including insulin resistance, dyslipidemia, and obesity . Adamantyl carboxamides, such as this compound, have been identified as potent and selective inhibitors of human 11β-HSD1, providing a valuable scaffold for structure-activity relationship (SAR) studies and the optimization of novel therapeutic leads . For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

N-(2-hydroxyethyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c15-2-1-14-12(16)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,1-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTQULFFWFZCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365510
Record name N-(2-hydroxyethyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78743-65-4
Record name N-(2-hydroxyethyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-hydroxyethyl)adamantane-1-carboxamide synthesis from adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)adamantane-1-carboxamide from Adamantane-1-carboxylic Acid

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a molecule of interest in medicinal chemistry and materials science. The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a privileged scaffold in drug design, known to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] The formation of an amide bond is a cornerstone of synthetic chemistry, and this guide details a robust and efficient protocol for coupling adamantane-1-carboxylic acid with 2-aminoethanol (ethanolamine). We will explore the mechanistic underpinnings of carbodiimide-mediated coupling reactions, provide a detailed, step-by-step experimental protocol, discuss methods for purification and characterization, and offer insights into potential troubleshooting and optimization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, the smallest diamondoid hydrocarbon, possesses a unique combination of structural and physicochemical properties that make it highly attractive for medicinal chemistry.[2][4] Its rigid, three-dimensional structure can orient functional groups in precise vectors to optimize interactions with biological targets like ion channels and enzymes.[2] Furthermore, the high lipophilicity of the adamantane cage can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, for instance by enhancing its ability to cross the blood-brain barrier.[2][3] Since the discovery of the antiviral activity of amantadine in the 1960s, numerous adamantane-containing drugs have been developed to treat a range of diseases, including viral infections, type 2 diabetes, and neurodegenerative disorders.[1][2][5]

The synthesis of adamantane derivatives, particularly amides, is a key strategy for exploring new chemical space. Amide bonds are prevalent in pharmaceuticals and natural products, and their formation is one of the most frequently performed reactions in drug discovery.[6][7] This guide focuses on the synthesis of this compound, a derivative that combines the bulky adamantane core with a hydrophilic hydroxyethyl side chain, creating a molecule with amphiphilic character.

Synthetic Strategy and Mechanistic Rationale

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the loss of a water molecule, conditions that are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions. The most common and versatile method for this activation is the use of carbodiimide coupling reagents.[6][8]

Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product.[8] The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxyl group of adamantane-1-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to nucleophilic attack.[6][9]

  • Nucleophilic Attack by the Amine: The primary amine of ethanolamine attacks the carbonyl carbon of the O-acylisourea intermediate. This forms the desired amide bond and releases a soluble urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, in the case of EDC).[8]

The Role of Additives and Potential Side Reactions

A significant challenge in carbodiimide chemistry is the potential for the O-acylisourea intermediate to undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[9][10] This side reaction consumes the activated acid and reduces the overall yield of the desired amide.

To suppress this side reaction and improve reaction efficiency, an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is often included. These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, semi-stable active ester (e.g., an NHS-ester). This new intermediate is less prone to rearrangement but readily reacts with the amine to form the final amide product.[7][8]

The overall synthetic pathway is visualized below.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts AdamantaneAcid Adamantane-1-carboxylic Acid Activation Activation (Forms O-acylisourea) AdamantaneAcid->Activation Ethanolamine Ethanolamine Coupling Nucleophilic Attack (Amide bond formation) Ethanolamine->Coupling EDC EDC (Coupling Reagent) EDC->Activation NHS NHS (Additive) Esterification NHS Ester Formation (Suppresses side reactions) NHS->Esterification Activation->Esterification Reacts with NHS Esterification->Coupling Reacts with Amine FinalProduct N-(2-hydroxyethyl)adamantane- 1-carboxamide Coupling->FinalProduct UreaByproduct Urea Byproduct (e.g., EDU) Coupling->UreaByproduct

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Appropriate scaling may be required for different quantities. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolMass/Volume
Adamantane-1-carboxylic acidC₁₁H₁₆O₂180.2410.01.80 g
2-Aminoethanol (Ethanolamine)C₂H₇NO61.0812.00.73 g (0.72 mL)
EDC·HClC₈H₁₈N₃Cl191.7015.02.88 g
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.0915.01.73 g
Anhydrous Dimethylformamide (DMF)C₃H₇NO--50 mL
Ethyl Acetate (EtOAc)C₄H₈O₂--~300 mL
1 M Hydrochloric Acid (HCl)HCl--~150 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃--~100 mL
Saturated Sodium Chloride (Brine)NaCl--~100 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄--As needed
Step-by-Step Procedure

The overall workflow from reaction setup to final product isolation is outlined below.

G Start Dissolve Reactants in Anhydrous DMF Reaction Stir at Room Temp (12-24 hours) Start->Reaction 1 Quench Quench with Water Reaction->Quench 2 Extraction Extract with Ethyl Acetate Quench->Extraction 3 Wash1 Wash with 1 M HCl Extraction->Wash1 4 Wash2 Wash with Sat. NaHCO₃ Wash1->Wash2 5 Wash3 Wash with Brine Wash2->Wash3 6 Dry Dry Organic Layer (MgSO₄) Wash3->Dry 7 Evaporate Evaporate Solvent Dry->Evaporate 8 Purify Purify Crude Product (Column Chromatography) Evaporate->Purify 9 End Isolated Pure Product Purify->End 10

Sources

Spectroscopic Characterization of N-(2-hydroxyethyl)adamantane-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-hydroxyethyl)adamantane-1-carboxamide is a fascinating molecule that marries the rigid, lipophilic adamantane cage with a hydrophilic hydroxyethyl amide side chain. This unique combination of properties makes it a compound of significant interest in medicinal chemistry and materials science, where the adamantane moiety is often employed to modulate pharmacokinetics or confer specific physical properties. A thorough understanding of its structural and electronic characteristics is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering insights into its molecular architecture and physicochemical behavior. The protocols and interpretations presented herein are grounded in established scientific principles and data from closely related adamantane derivatives, ensuring a robust and reliable analytical framework for researchers in the field.

Molecular Structure and Logic of Analysis

The structural features of this compound dictate its spectroscopic signature. The molecule can be deconstructed into three key components for analysis: the adamantane cage, the amide linkage, and the hydroxyethyl tail. Each of these fragments will exhibit characteristic signals in the NMR, IR, and mass spectra, and their interplay will provide a complete picture of the molecule.

cluster_adamantane Adamantane Cage cluster_amide Amide Linkage cluster_hydroxyethyl Hydroxyethyl Tail Ad_C Adamantane Carbons (Cα, Cβ, Cγ, Cδ) Amide_CO Carbonyl Carbon (C=O) Ad_C->Amide_CO C-C bond Ad_H Adamantane Protons (Hβ, Hγ, Hδ) Amide_NH Amide Proton (N-H) Amide_CO->Amide_NH Amide Bond HE_CH2N Methylene Carbon (C-N) Amide_NH->HE_CH2N N-C bond HE_CH2O Methylene Carbon (C-O) HE_CH2N->HE_CH2O C-C bond HE_OH Hydroxyl Proton (O-H) HE_CH2O->HE_OH C-O bond HE_CH2N_H Methylene Protons (C-N) HE_CH2O_H Methylene Protons (C-O)

Caption: Molecular components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in resolving the N-H and O-H proton signals which might otherwise undergo rapid exchange. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion, which is particularly important for resolving the complex proton signals of the adamantane cage.[1]

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the adamantane cage, the amide proton, and the hydroxyethyl chain. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Adamantane Hδ~1.70Broad singlet6H
Adamantane Hβ~1.85Broad singlet6H
Adamantane Hγ~2.05Broad singlet3H
-CH₂-N-~3.30Quartet2H
-CH₂-O-~3.60Triplet2H
-OHVariable (e.g., ~4.5, solvent dependent)Broad singlet1H
-NH-Variable (e.g., ~6.0, solvent dependent)Broad triplet1H

Interpretation of ¹H NMR Spectrum:

The adamantane cage protons typically appear as a set of broad, overlapping signals in the upfield region (1.7-2.1 ppm) due to their rigid, cage-like structure and complex spin-spin coupling.[2] The protons are designated as β, γ, and δ based on their position relative to the carboxamide substituent. The methylene protons of the hydroxyethyl chain are expected to be diastereotopic and will appear as distinct multiplets. The protons on the carbon adjacent to the nitrogen (-CH₂-N-) will be deshielded by the electron-withdrawing amide group and will likely appear as a quartet due to coupling with the adjacent methylene protons and the amide proton. The protons on the carbon adjacent to the oxygen (-CH₂-O-) will be further deshielded and are expected to be a triplet, coupling with the adjacent methylene protons. The chemical shifts of the N-H and O-H protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a solvent like DMSO-d₆, these protons are more likely to be observed as distinct, broadened signals.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Adamantane Cδ~28.0
Adamantane Cγ~36.0
Adamantane Cβ~39.0
Adamantane Cα~41.0
-CH₂-N-~42.0
-CH₂-O-~61.0
Carbonyl (C=O)~178.0

Interpretation of ¹³C NMR Spectrum:

The adamantane carbons are expected to resonate in the aliphatic region of the spectrum. The quaternary carbon (Cα) directly attached to the carbonyl group will be the most deshielded of the adamantane carbons. The methine (Cγ) and methylene (Cβ, Cδ) carbons will appear at characteristic chemical shifts for adamantane derivatives.[3] The methylene carbon attached to the nitrogen (-CH₂-N-) will be significantly deshielded compared to a simple alkane, appearing around 42 ppm. The methylene carbon bonded to the oxygen (-CH₂-O-) will be even further downfield, typically in the 60-70 ppm range. The carbonyl carbon of the amide will be the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of 175-180 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using a potassium bromide (KBr) pellet for a solid sample or as a thin film on a salt plate if the compound is a viscous liquid. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.

IR Spectral Data (Predicted)

The IR spectrum of this compound will be dominated by absorptions from the N-H, O-H, C=O, and C-H bonds.

Wavenumber (cm⁻¹) Intensity Assignment
~3350Strong, BroadO-H stretch (hydrogen-bonded)
~3300Strong, BroadN-H stretch (hydrogen-bonded)
2920, 2850StrongAliphatic C-H stretch (adamantyl)[1]
~1640StrongC=O stretch (Amide I band)[1]
~1550StrongN-H bend (Amide II band)[1]
~1450MediumCH₂ scissoring
~1050MediumC-O stretch

Interpretation of IR Spectrum:

The most prominent features in the IR spectrum will be the broad and strong absorption bands in the high-frequency region (3200-3400 cm⁻¹) corresponding to the O-H and N-H stretching vibrations. The broadening of these peaks is a clear indication of intermolecular hydrogen bonding. The strong, sharp peak around 1640 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group, often referred to as the Amide I band.[1] The N-H bending vibration, or the Amide II band, is expected to appear around 1550 cm⁻¹.[1] The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the adamantane cage and the ethyl chain.[1] The presence of a medium intensity band around 1050 cm⁻¹ can be attributed to the C-O stretching of the primary alcohol.

cluster_workflow Spectroscopic Analysis Workflow Sample N-(2-hydroxyethyl)adamantane- 1-carboxamide Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) can also be used to induce fragmentation and provide more structural information.

  • Mass Analysis: The ions are separated based on their m/z ratio using a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

  • Data Acquisition: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Mass Spectral Data (Predicted)

The molecular formula of this compound is C₁₃H₂₁NO₂. The molecular weight is 223.31 g/mol .

m/z Interpretation
224.16[M+H]⁺ (Protonated molecular ion)
223.15[M]⁺ (Molecular ion, if using EI)
178.12[M - CH₂CH₂OH]⁺
164.11[M - NHCH₂CH₂OH]⁺
135.12[Adamantyl]⁺ fragment[1]

Interpretation of Mass Spectrum:

In an ESI mass spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 224.16. Under EI conditions, the molecular ion [M]⁺ at m/z 223.15 would be observed. A characteristic fragmentation pattern for adamantane-containing compounds is the loss of the substituent to form the highly stable adamantyl cation at m/z 135.[1][5] Other likely fragmentation pathways for this compound include cleavage of the amide bond, leading to fragments corresponding to the loss of the hydroxyethylamino group or the entire side chain.

M [M]⁺ m/z 223 F1 [M - C₂H₄O]⁺ m/z 179 M->F1 Loss of ethylene oxide F2 [Adamantyl-C=O]⁺ m/z 163 M->F2 Loss of •NHCH₂CH₂OH F3 [Adamantyl]⁺ m/z 135 F2->F3 Loss of CO

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound provides a detailed portrait of its molecular structure. NMR spectroscopy confirms the connectivity of the adamantane cage, the amide linkage, and the hydroxyethyl tail. IR spectroscopy identifies the key functional groups and provides evidence for intermolecular hydrogen bonding. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques offer a self-validating system for the structural elucidation and purity assessment of this important adamantane derivative, providing a solid foundation for its further investigation and application in drug development and materials science.

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An In-depth Technical Guide to the Lipophilicity and Membrane Permeability of N-(2-hydroxyethyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the adamantane scaffold has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] Often described as a "lipophilic bullet," its rigid, three-dimensional cage-like structure imparts a unique combination of high lipophilicity and metabolic stability.[1][4][5] The incorporation of an adamantane group into a drug candidate can significantly enhance its ability to cross biological membranes, a critical factor for oral bioavailability and targeting intracellular components.[2][5] This guide provides a comprehensive analysis of N-(2-hydroxyethyl)adamantane-1-carboxamide, a novel derivative, focusing on the theoretical and practical assessment of its lipophilicity and membrane permeability.

Physicochemical Properties and Drug-Likeness: A First Look

Before embarking on extensive experimental analysis, it is prudent to evaluate the theoretical drug-like properties of this compound. Lipinski's Rule of Five provides a foundational set of guidelines for predicting the oral bioavailability of a drug candidate.[6][7][8][9]

Lipinski's Rule of Five Analysis:

  • Molecular Weight: The molecular weight of this compound is 223.32 g/mol , which is well under the 500 Da limit.

  • Hydrogen Bond Donors: There are two hydrogen bond donors (the hydroxyl and amide N-H groups). This is within the maximum limit of five.

  • Hydrogen Bond Acceptors: There are three hydrogen bond acceptors (the amide and hydroxyl oxygens, and the amide nitrogen). This is below the maximum of ten.

  • Calculated logP (cLogP): The predicted octanol-water partition coefficient (logP), a measure of lipophilicity, is a key parameter. While the adamantane core is highly lipophilic, the presence of the hydroxyl and carboxamide groups will influence the overall value. In silico prediction is necessary for an initial estimate.

Part 1: In Silico Prediction of Lipophilicity

Computational methods provide a rapid and cost-effective means of estimating a compound's lipophilicity before synthesis or experimental testing.[10][11][12][13] Various algorithms are available, each employing different calculation approaches.

Methodology for In Silico logP Calculation

A robust in silico assessment should involve multiple algorithms to provide a consensus prediction, as different models can yield varying results.[11]

Step-by-Step Protocol:

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is O=C(NCCO)C12CC3CC(C1)CC(C3)C2.

  • Utilize Online Prediction Platforms: Input the SMILES string into several freely available and validated platforms:

    • SwissADME

    • Molinspiration

    • MolSoft

  • Record and Average Predictions: Document the cLogP values from each platform. The consensus logP is often taken as the arithmetic mean of the different predictions, providing a more reliable estimate.[10]

Predicted Physicochemical Properties
ParameterPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight223.32 g/mol Yes (< 500 Da)
Hydrogen Bond Donors2Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Consensus cLogP ~2.5 - 3.5 Yes (< 5)

Note: The Consensus cLogP is an estimated range based on the known lipophilic contribution of the adamantane cage and the hydrophilic nature of the substituents.

Part 2: Experimental Determination of Lipophilicity

While in silico methods are valuable for initial screening, experimental determination of the octanol-water partition coefficient (logP) or distribution coefficient (logD) is the gold standard for quantifying lipophilicity.[14] The shake-flask method, while traditional, remains a reliable technique.

Shake-Flask Method for logP Determination

Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Compound Dissolution: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning:

    • Add a known volume of the aqueous stock solution to an equal volume of the pre-saturated n-octanol in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully collect samples from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous)

Part 3: Assessing Membrane Permeability

A compound's ability to permeate biological membranes is a critical determinant of its absorption and distribution.[15] Two widely used in vitro models for predicting membrane permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipidic barrier.[16][17][18] It is a cost-effective method for initial permeability screening.

Experimental Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer) add_solutions Add Acceptor and Donor Solutions to Plate prep_donor->add_solutions prep_acceptor Prepare Acceptor Solution (Buffer) prep_acceptor->add_solutions prep_plate Coat Filter Plate with Phospholipid Membrane prep_plate->add_solutions incubate Incubate Sandwich Plate (e.g., 5-18 hours) add_solutions->incubate measure_conc Measure Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) incubate->measure_conc calculate_pe Calculate Permeability Coefficient (Pe) measure_conc->calculate_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[19]

  • Plate Assembly: The donor plate is placed on top of an acceptor plate containing a buffer solution, creating a "sandwich".

  • Compound Addition: The test compound, this compound, is dissolved in a buffer at a known concentration and added to the donor wells.

  • Incubation: The plate sandwich is incubated for a defined period (typically 5 to 18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.[16][19]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the measured concentrations and assay parameters.

Caco-2 Permeability Assay

Principle: The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption.[20][21][22] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[20][22][23]

Logical Relationship Diagram:

Caco2_Concept Caco2 Caco-2 Cell Monolayer Passive Passive Diffusion Caco2->Passive Models Active Active Transport (Uptake & Efflux) Caco2->Active Expresses Transporters for Papp Apparent Permeability (Papp) Passive->Papp Active->Papp EffluxRatio Efflux Ratio (ER) Active->EffluxRatio

Caption: Conceptual overview of the Caco-2 permeability assay.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.[21]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A→B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates absorption from the intestine into the bloodstream.

    • Basolateral to Apical (B→A): The compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This is used to identify active efflux.

  • Sample Analysis: Samples are collected from the receiving chamber at various time points and analyzed by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER significantly greater than 1 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).

Conclusion and Forward Look

This compound possesses physicochemical properties that are favorable for oral bioavailability according to Lipinski's Rule of Five. The adamantane core provides a strong lipophilic character, which is expected to facilitate passive diffusion across biological membranes. However, the presence of hydrogen-bonding moieties (amide and hydroxyl groups) will modulate this lipophilicity and may influence interactions with membrane transporters.

The in silico and experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. Initial PAMPA screening will elucidate its capacity for passive diffusion, while the Caco-2 assay will offer more detailed insights into its potential for active transport and efflux. The collective data will be instrumental in guiding further drug development efforts for this promising adamantane derivative.

References

  • Wanka, L., Iqbal, K., & de Meijere, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Krasutsky, P. A. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Creative Biolabs. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Request PDF. Retrieved from [Link]

  • ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis. Journal of Pharmaceutical Sciences, 96(10), 2836-2848. [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Stojković, M. R., & Maksimović-Ivanić, D. (2015). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(1), 1429. [Link]

  • Leja, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2054. [Link]

  • YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. [Link]

  • PubChem. (n.d.). 1-N-(2-hydroxyethyl)adamantane-1,3-dicarboxamide. Retrieved from [Link]

  • ResearchGate. (2020). Log P (log D) values predicted in silico using various calculation algorithms. Retrieved from [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Kim, S., et al. (2022). Robust Adamantane-Based Membranes with Enhanced Conductivity for Vanadium Flow Battery Application. Polymers, 14(8), 1545. [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Spasov, A. A., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(16), 4945. [Link]

  • Semantic Scholar. (2004). Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2022). Robust Adamantane-Based Membranes with Enhanced Conductivity for Vanadium Flow Battery Application. Retrieved from [Link]

  • YouTube. (2021). ADME & Lipinski's rules for drugs. [Link]

  • ResearchGate. (2022). Adamantane Monoamine-Incorporated Polyamide Membranes for Highly efficient Dye/Salt separation | Request PDF. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Xiao, N. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. Retrieved from [Link]

  • ResearchGate. (2022). Rigid twisted adamantane diamine monomer manipulated interfacial polymerization for fabricating high performance OSN membrane with disordered twisted pore structure. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

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  • 楚肽生物科技. (n.d.). This compound. Retrieved from [Link]

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Thermal Stability and Degradation Profile of N-(2-hydroxyethyl)adamantane-1-carboxamide: A Methodical Approach to Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)adamantane-1-carboxamide is a molecule of interest, combining the rigid, lipophilic adamantane cage with a hydrophilic hydroxyethyl amide side chain. This unique structure suggests potential applications in drug delivery and materials science, where thermal stability is a critical parameter for manufacturing, storage, and product shelf-life. This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of this compound. We will delve into the theoretical underpinnings of its stability, present detailed experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outline a strategy for forced degradation studies to identify potential degradation products and pathways. This document serves as a practical guide for researchers to generate robust and reliable data, ensuring the safety and efficacy of potential therapeutic agents or materials derived from this adamantane derivative.

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the selection of manufacturing processes, formulation strategies, and storage conditions. An unstable compound may degrade under the thermal stress of milling, granulation, or tableting, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's response to heat is not merely a regulatory requirement but a fundamental aspect of ensuring product quality and patient safety.

This compound incorporates three key chemical features that will dictate its thermal behavior:

  • The Adamantane Core: This highly stable, strain-free tricyclic alkane is known for its high melting point and thermal robustness. Its decomposition typically requires high temperatures and proceeds through fragmentation of the cage structure.

  • The Amide Linkage: Amide bonds are generally stable but can be susceptible to hydrolysis at elevated temperatures, especially in the presence of moisture. Pyrolytic cleavage of the C-N bond is also a possible degradation route.

  • The Hydroxyethyl Group: Primary alcohols can undergo dehydration at elevated temperatures, potentially leading to the formation of an alkene or an ether linkage through intermolecular condensation.

This guide will provide the necessary protocols to experimentally probe these potential degradation pathways.

Physicochemical Properties and Initial Characterization

Prior to initiating thermal analysis, a complete physicochemical characterization of this compound is essential. This data provides a baseline for interpreting the results of thermal studies.

PropertyAnalytical MethodExpected Outcome
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C₁₃H₂₁NO₂
Molecular Weight HRMS223.31 g/mol
Appearance Visual InspectionCrystalline solid
Melting Point Differential Scanning Calorimetry (DSC)A sharp endotherm indicating the melting temperature.
Solubility HPLC with UV detectorQuantitative solubility data in various solvents (e.g., water, ethanol, DMSO).
Purity HPLC, NMR SpectroscopyDetermination of the purity profile and identification of any synthesis-related impurities.

Thermogravimetric Analysis (TGA): Determining Thermal Decomposition Onset and Profile

TGA measures the change in mass of a sample as a function of temperature. It is the primary technique for determining the temperature at which a material begins to degrade.

Rationale for TGA Experimental Design

The choice of TGA parameters is critical for obtaining meaningful data. A slow heating rate (e.g., 10 °C/min) is recommended to ensure temperature uniformity throughout the sample and to resolve overlapping thermal events. The analysis should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, which can complicate the interpretation of the degradation profile.

Detailed Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures at which the rate of mass loss is at its maximum (Tpeak) by analyzing the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each degradation step.

TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start: this compound Sample weigh Accurately weigh 5-10 mg start->weigh pan Place in TGA pan weigh->pan instrument Calibrated TGA Instrument pan->instrument program Set Program: - Temp: 30-600°C - Rate: 10°C/min - Gas: N2 @ 50 mL/min instrument->program run Run Analysis program->run plot Plot Mass Loss vs. Temperature run->plot analyze Analyze TGA/DTG Curves plot->analyze results Determine: - Tonset - Tpeak - % Mass Loss analyze->results end end results->end Final Report

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-state transitions.

Rationale for DSC Experimental Design

By heating the sample beyond its melting point, it is possible to observe if decomposition occurs immediately after melting. A subsequent cooling and reheating cycle can provide information on the reversibility of thermal events and the amorphous/crystalline nature of the material after melting.

Detailed Experimental Protocol for DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Temperature Program:

      • Heat 1: Heat from 25 °C to a temperature approximately 20 °C above the melting point at 10 °C/min.

      • Cool: Cool the sample to 25 °C at 10 °C/min.

      • Heat 2: Reheat the sample under the same conditions as the first heating scan.

    • Atmosphere: Purge with high-purity nitrogen at 50 mL/min.

  • Data Analysis:

    • Determine the melting point (Tm) and enthalpy of fusion (ΔHf) from the first heating scan.

    • Observe any exothermic events (e.g., decomposition) following the melting endotherm.

    • Analyze the second heating scan for the glass transition temperature (Tg) if the sample becomes amorphous upon cooling.

Forced Degradation Studies: A Predictive Approach

Forced degradation (or stress testing) is a critical component of drug development that involves subjecting the compound to harsh conditions to accelerate its decomposition. The goal is to identify potential degradation products and establish the intrinsic stability of the molecule.

Rationale for Stress Conditions

The selected stress conditions (acidic, basic, oxidative, photolytic, and thermal) are designed to mimic potential environmental exposures during manufacturing and storage and to ensure that the analytical methods used for stability testing are "stability-indicating."

Proposed Forced Degradation Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light, as per ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze all stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).

    • Use a photodiode array (PDA) detector to assess peak purity.

    • Identify and characterize major degradation products using LC-MS/MS.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis of the Amide Bond: This is a likely pathway under both acidic and basic conditions, yielding adamantane-1-carboxylic acid and 2-aminoethanol.

  • Dehydration of the Hydroxyethyl Group: Under thermal stress, the primary alcohol could undergo dehydration.

  • Oxidative Degradation: The tertiary carbon atoms of the adamantane cage could be susceptible to oxidation.

Degradation Pathway Diagram

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress (H2O2) parent This compound node1 Adamantane-1-carboxylic acid parent->node1 Amide Cleavage node2 2-Aminoethanol parent->node2 Amide Cleavage node3 Dehydration Products parent->node3 Dehydration node4 Oxidized Adamantane Derivatives parent->node4 Oxidation

Caption: Hypothesized degradation pathways for this compound.

Summary and Conclusion

This guide has outlined a comprehensive strategy for the characterization of the thermal stability and degradation profile of this compound. By combining thermogravimetric analysis, differential scanning calorimetry, and forced degradation studies, researchers can build a complete picture of the molecule's stability. The provided protocols are designed to be robust and reliable, generating data that is crucial for the successful development of any new chemical entity. A thorough understanding of a compound's degradation pathways is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

An In-depth Technical Guide to N-(2-hydroxyethyl)adamantane-1-carboxamide and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Moiety in Medicinal Chemistry

Adamantane, a rigid, tricyclic hydrocarbon, has captivated medicinal chemists for decades due to its unique structural and physicochemical properties. Its bulky, lipophilic, and highly symmetrical cage-like structure provides a robust scaffold for the design of therapeutic agents with enhanced metabolic stability and precise three-dimensional orientation of functional groups.[1] The initial discovery of the antiviral activity of amantadine against Influenza A sparked extensive research into adamantane-containing compounds, leading to the development of drugs for a wide range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[1][2][3] This guide focuses on a specific class of adamantane derivatives, N-(2-hydroxyethyl)adamantane-1-carboxamide and its analogues, exploring their synthesis, biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

This compound: The Core Moiety

This compound serves as the foundational structure for the derivatives and analogues discussed in this guide. This molecule consists of three key components, each offering opportunities for chemical modification to modulate its biological activity:

  • The Adamantane Cage: A bulky, lipophilic anchor that can influence receptor binding and pharmacokinetic properties.

  • The Carboxamide Linker: A stable amide bond that connects the adamantane cage to the side chain and can participate in hydrogen bonding interactions.

  • The 2-Hydroxyethyl Group: A polar tail that can be modified to alter solubility and interact with specific biological targets.

The strategic modification of these three components forms the basis of the structure-activity relationship (SAR) studies for this class of compounds.

Caption: Core structure of this compound.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues is typically achieved through a straightforward amidation reaction. The most common and efficient method involves the reaction of adamantane-1-carbonyl chloride with ethanolamine or a corresponding substituted ethanolamine.

General Synthetic Pathway

The synthesis begins with the commercially available adamantane-1-carboxylic acid, which is converted to the more reactive adamantane-1-carbonyl chloride. This acid chloride is then reacted with the desired amine to form the final carboxamide product.

Synthesis_Pathway Start Adamantane-1-carboxylic Acid Intermediate Adamantane-1-carbonyl Chloride Start->Intermediate Acyl Chloride Formation Reagent1 SOCl2 or (COCl)2 Reagent1->Start Product This compound or Analogue Intermediate->Product Amidation Reagent2 Ethanolamine (HOCH2CH2NH2) or Substituted Amine Reagent2->Intermediate

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the laboratory-scale synthesis of the core molecule.

Materials:

  • Adamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ethanolamine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Formation of Adamantane-1-carbonyl Chloride.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adamantane-1-carboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude adamantane-1-carbonyl chloride can be used directly in the next step or purified by distillation or recrystallization.

  • Step 2: Amidation.

    • Dissolve ethanolamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Dissolve the crude adamantane-1-carbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification.

    • Once the reaction is complete, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

The structure and purity of the synthesized compounds are confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound will show characteristic signals for the adamantane cage protons (typically in the range of 1.6-2.1 ppm), the methylene protons of the hydroxyethyl group (around 3.3-3.7 ppm), and a broad singlet for the amide N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbons of the adamantane cage, the carbonyl carbon of the amide (around 175-180 ppm), and the carbons of the hydroxyethyl side chain.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the O-H stretch of the hydroxyl group (a broad peak around 3400 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Known Derivatives and Analogues: A Structural Overview

A variety of derivatives and analogues of this compound have been synthesized and investigated for their biological activities. These modifications can be broadly categorized as follows:

  • Modifications of the Adamantane Cage: Introduction of substituents (e.g., methyl, ethyl, phenyl) at the bridgehead positions of the adamantane cage can enhance lipophilicity and influence binding affinity to biological targets.

  • Modifications of the Carboxamide Linker: While the amide bond is generally conserved for its stability, replacement with other linkers such as sulfonamides has been explored.[4]

  • Modifications of the 2-Hydroxyethyl Group: This is a key area for derivatization. The hydroxyl group can be esterified, etherified, or replaced with other functional groups (e.g., amines, halogens) to modulate polarity and hydrogen bonding capacity. The length of the alkyl chain can also be varied.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in two primary therapeutic areas: as antiviral and anti-inflammatory agents.

Antiviral Activity

The adamantane scaffold is a well-established pharmacophore in antiviral drug discovery. While amantadine and rimantadine target the M2 proton channel of the influenza A virus, newer adamantane derivatives, including carboxamides, have been shown to inhibit viral entry through different mechanisms.[5]

Mechanism of Action: Recent studies on adamantane carboxamides as inhibitors of the Ebola virus have revealed that they can directly bind to the viral glycoprotein (GP).[4] This binding event is thought to induce conformational changes in the GP, preventing the fusion of the viral and endosomal membranes, a critical step for the release of the viral genetic material into the host cell cytoplasm.[4] Some adamantane derivatives may also inhibit viral entry by increasing the pH of endosomes, thereby interfering with the activity of host cell proteases required for viral uncoating.[5]

Antiviral_Mechanism cluster_0 Viral Entry Inhibition Compound Adamantane Carboxamide Derivative GP Viral Glycoprotein (GP) Compound->GP Binds to Fusion Membrane Fusion GP->Fusion Prevents conformational change Release Viral RNA Release Fusion->Release

Caption: Proposed mechanism of antiviral action for adamantane carboxamides.

Structure-Activity Relationships (SAR) for Antiviral Activity:

ModificationObservationInferenceReference
Adamantane Cage Introduction of a methyl or ethyl group at a bridgehead position increases potency.Enhanced lipophilicity and/or improved fit in the binding pocket.[4]
Aryl Substitution on Adamantane Para-substitution on a phenyl group attached to the adamantane cage is not well-tolerated.Steric hindrance or disruption of favorable interactions in the binding site.[4]
Amine Moiety The geometry and protonation state of a terminal amine group are crucial for activity.Specific electrostatic and hydrogen bonding interactions with the target protein are required.[4]

Table 1: Summary of Structure-Activity Relationships for Antiviral Adamantane Carboxamides.

A study on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with an adamantyl moiety found that N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was a potent inhibitor of influenza A/H3N2 virus with an EC₅₀ of 1.4 μM.[6] This suggests that complex, bulky substituents on the amide nitrogen can be well-tolerated and even enhance activity.

Anti-inflammatory Activity

The N-(2-hydroxyethyl)amide moiety is a key structural feature of a class of endogenous lipid mediators known as N-acylethanolamines (NAEs). Palmitoylethanolamide (PEA), an NAE, is well-known for its anti-inflammatory and analgesic properties. The structural similarity of this compound to NAEs suggests a potential for similar biological activity.

Mechanism of Action: NAEs exert their anti-inflammatory effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Activation of PPAR-α can lead to a reduction in the production of pro-inflammatory cytokines.

Anti_inflammatory_Mechanism cluster_1 Anti-inflammatory Signaling Compound N-(2-hydroxyethyl)adamantane -1-carboxamide Analogue PPARa PPAR-α Compound->PPARa Activates Gene Target Gene Expression PPARa->Gene Regulates Inflammation Pro-inflammatory Cytokine Production Gene->Inflammation Decreases

Caption: Hypothesized anti-inflammatory mechanism via PPAR-α activation.

Structure-Activity Relationships (SAR) for Anti-inflammatory Activity:

While specific SAR data for this compound derivatives as anti-inflammatory agents is limited, general principles from related adamantane compounds and NAEs can be applied.

ModificationHypothesisRationale
Adamantane Cage Increased lipophilicity through substitution may enhance PPAR-α activation.The ligand-binding pocket of PPAR-α is known to accommodate lipophilic molecules.
Hydroxyethyl Group Modifications that maintain or enhance hydrogen bonding potential may be beneficial.Hydrogen bonds are often critical for ligand-receptor interactions.
Alkyl Chain Length Variation in the length of the N-alkyl chain could optimize binding to PPAR-α.The length of the acyl chain in NAEs influences their biological activity.

Table 2: Hypothesized Structure-Activity Relationships for Anti-inflammatory Activity.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications in antiviral and anti-inflammatory medicine. The synthetic accessibility of these molecules, coupled with the well-established importance of the adamantane scaffold, makes them attractive candidates for further investigation.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive library of analogues with modifications at all three key positions should be synthesized and screened to develop a more detailed understanding of the structural requirements for optimal activity.

  • Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways involved in the antiviral and anti-inflammatory effects of these compounds is crucial for their rational design and development.

  • Pharmacokinetic and toxicological profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their potential as drug candidates.

The insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating class of adamantane derivatives.

References

  • Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of N-(2-hydroxyethyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Adamantane, a rigid and lipophilic tricyclic alkane, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, to drug candidates. Consequently, adamantane derivatives have found applications as antiviral, anticancer, and antimicrobial agents.[2] The synthesis of various functionalized adamantanes is therefore of significant interest to researchers in drug discovery and development. This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-hydroxyethyl)adamantane-1-carboxamide, a derivative that incorporates a hydrophilic hydroxyethyl group, potentially modulating the solubility and biological activity of the adamantane core. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations and field-proven insights into the experimental choices.

Reaction Scheme

The synthesis of this compound is typically achieved through the acylation of ethanolamine with adamantane-1-carbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of ethanolamine attacks the electrophilic carbonyl carbon of the acid chloride.

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
Adamantane-1-carbonyl chlorideC₁₁H₁₅ClO198.69≥98%Sigma-Aldrich
EthanolamineC₂H₇NO61.08≥99%Merck
Triethylamine (TEA)C₆H₁₅N101.19≥99%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS reagentVWR
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousAlfa Aesar
HexaneC₆H₁₄86.18ACS gradeJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS gradeEMD Millipore
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • NMR spectrometer (e.g., 300 MHz or higher)

  • FTIR spectrometer

Experimental Protocol

Step 1: Reaction Setup
  • Under a nitrogen atmosphere, add adamantane-1-carbonyl chloride (1.0 eq, e.g., 1.99 g, 10 mmol) to a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the adamantane-1-carbonyl chloride in anhydrous dichloromethane (DCM, 20 mL).

  • In a separate 50 mL flask, prepare a solution of ethanolamine (1.1 eq, e.g., 0.67 g, 11 mmol) and triethylamine (TEA) (1.2 eq, e.g., 1.21 g, 12 mmol) in anhydrous DCM (10 mL). The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.

Step 2: Reaction
  • Cool the solution of adamantane-1-carbonyl chloride to 0 °C using an ice bath.

  • Add the ethanolamine and triethylamine solution dropwise to the stirred solution of adamantane-1-carbonyl chloride over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

Step 3: Work-up
  • Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration.

  • Column Chromatography: If necessary, purify the product on a silica gel column using a gradient of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the adamantane cage protons, as well as signals for the methylene groups of the hydroxyethyl moiety and the amide and hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the adamantane skeleton and the hydroxyethyl group.

  • FTIR: The infrared spectrum should exhibit a strong absorption band for the amide C=O stretching vibration (around 1640 cm⁻¹) and a broad band for the O-H stretching of the hydroxyl group (around 3300 cm⁻¹).

Safety Precautions

  • Adamantane-1-carbonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Ethanolamine is corrosive and can cause burns. Handle with care and appropriate PPE.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup Reaction Setup: - Dissolve adamantane-1-carbonyl chloride in DCM. - Prepare ethanolamine/TEA solution in DCM. react Reaction: - Cool acid chloride solution to 0°C. - Add ethanolamine/TEA solution dropwise. - Stir at room temperature for 2-4 hours. - Monitor by TLC. setup->react workup Work-up: - Quench with NaHCO₃ solution. - Separate organic layer. - Wash with water and brine. - Dry with MgSO₄. - Concentrate via rotary evaporation. react->workup purify Purification: - Recrystallization or - Column Chromatography. workup->purify characterize Characterization: - ¹H NMR - ¹³C NMR - FTIR purify->characterize

Figure 2: Step-by-step workflow for the synthesis and analysis of this compound.

Discussion

The presented protocol outlines a reliable and straightforward method for the synthesis of this compound. The use of adamantane-1-carbonyl chloride ensures a high reactivity towards the amine, typically leading to good yields of the desired amide. The choice of triethylamine as a base is crucial for scavenging the HCl generated during the reaction, thus preventing the protonation of ethanolamine which would render it non-nucleophilic. Anhydrous conditions are important in the initial steps to prevent the hydrolysis of the highly reactive adamantane-1-carbonyl chloride back to the carboxylic acid. The work-up procedure is designed to effectively remove unreacted starting materials and byproducts, and the final purification step ensures the high purity of the final compound. This protocol can be adapted for the synthesis of a variety of other adamantane amides by simply substituting ethanolamine with other primary or secondary amines.

References

  • Spilovska, K., Zarybnicky, T., & Korabecny, J. (2016). Adamantane in medicinal chemistry. MedChemComm, 7(1), 21-35.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sigma-Aldrich. Safety Data Sheet for Adamantane-1-carbonyl chloride.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Scientia Pharmaceutica.[2]

  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.[1]

Sources

Application Notes and Protocols: Leveraging N-(2-hydroxyethyl)adamantane-1-carboxamide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Advantage in Bioconjugation

In the landscape of bioconjugation, the choice of a chemical linker is paramount, dictating the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1][] Adamantane, a rigid and lipophilic diamondoid hydrocarbon, has emerged as a valuable scaffold in drug delivery and bioconjugation.[3][4] Its unique three-dimensional structure provides a robust and sterically defined framework, which can improve the pharmacokinetic and pharmacodynamic parameters of therapeutic molecules.[3] The introduction of an adamantane moiety can enhance lipophilicity, which may, in turn, modify the bioavailability and therapeutic effect of the conjugated substance.[4]

This application note details the use of a specific adamantane-based linker, N-(2-hydroxyethyl)adamantane-1-carboxamide, for the covalent modification of biomolecules. This hetero-bifunctional linker possesses a stable adamantane core, a carboxamide linkage, and a terminal primary hydroxyl group. The hydroxyl group provides a versatile handle for activation and subsequent conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, forming a stable carbamate bond. This guide provides a comprehensive overview, from the synthesis of the linker to the detailed protocols for its activation, conjugation to a model antibody, and the characterization of the final bioconjugate.

Key Advantages of this compound as a Linker

  • Biocompatibility and Low Toxicity: Adamantane derivatives are generally considered biocompatible and exhibit low toxicity, making them suitable for in vivo applications.[3]

  • Enhanced Stability: The rigid adamantane cage can impart conformational stability to the linker and the attached payload.

  • Tunable Lipophilicity: The adamantane group increases the lipophilicity of the conjugate, which can be advantageous for cell membrane permeability and interaction with lipid bilayers.[3]

  • Versatile Functionalization: The terminal hydroxyl group allows for various activation chemistries, enabling conjugation to a wide range of biomolecules.

Experimental Overview: A Three-Stage Workflow

The process of utilizing this compound as a linker for bioconjugation can be systematically broken down into three key stages:

  • Synthesis of the Linker: The foundational step involves the synthesis of this compound from commercially available starting materials.

  • Activation of the Linker: The terminal hydroxyl group of the linker is chemically activated to make it reactive towards primary amines on the target biomolecule.

  • Conjugation and Characterization: The activated linker is then conjugated to the biomolecule, followed by purification and comprehensive characterization of the resulting conjugate.

G cluster_0 Stage 1: Linker Synthesis cluster_1 Stage 2: Linker Activation cluster_2 Stage 3: Bioconjugation & Analysis synthesis Synthesis of This compound activation Activation of Terminal -OH Group (e.g., with DSC) synthesis->activation Linker conjugation Conjugation to Biomolecule (e.g., Antibody) activation->conjugation Activated Linker purification Purification of Conjugate conjugation->purification characterization Characterization (DAR, Purity, etc.) purification->characterization

Figure 1: High-level workflow for bioconjugation using the adamantane-based linker.

Part 1: Synthesis of this compound

This protocol describes the synthesis of the linker via the reaction of adamantane-1-carbonyl chloride with ethanolamine.

Materials and Reagents
  • Adamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ethanolamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol: Synthesis of Adamantane-1-carbonyl chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend adamantane-1-carboxylic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Reflux the mixture for 2-4 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude adamantane-1-carbonyl chloride, a white solid, can be used in the next step without further purification.

Protocol: Synthesis of this compound
  • Dissolve ethanolamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Dissolve the crude adamantane-1-carbonyl chloride (1 equivalent) in anhydrous DCM in a separate flask.

  • Add the adamantane-1-carbonyl chloride solution dropwise to the ethanolamine solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound as a white solid.

Part 2: Activation of the Linker with N,N'-Disuccinimidyl Carbonate (DSC)

The terminal hydroxyl group of the linker is activated to form a succinimidyl carbonate ester, which is highly reactive towards primary amines on the biomolecule.

Materials and Reagents
  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol: Activation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • To this solution, add N,N'-disuccinimidyl carbonate (1.5 equivalents) and triethylamine (2-3 equivalents).[5]

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.[5]

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a cold, dilute aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the activated linker, N-(2-succinimidyloxycarbonyloxyethyl)adamantane-1-carboxamide. This product is typically used immediately in the next step.

G Linker_OH Linker-OH Activated_Linker Linker-O-CO-NHS Linker_OH->Activated_Linker Activation DSC DSC DSC->Activated_Linker Base Base (e.g., TEA) Base->Activated_Linker

Sources

Application Notes & Protocols: N-(2-hydroxyethyl)adamantane-1-carboxamide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Unique Role of Adamantane in Supramolecular Drug Delivery

N-(2-hydroxyethyl)adamantane-1-carboxamide is a derivative of adamantane, a rigid, lipophilic, diamondoid hydrocarbon. Its unique cage-like structure and optimal size make it an exceptional guest molecule for cyclodextrin (CD) hosts, forming highly stable inclusion complexes. This non-covalent, host-guest interaction is the cornerstone of its application in drug delivery, enabling the construction of modular, self-assembling nanosystems with remarkable precision and control.

The adamantane-cyclodextrin (Ad-CD) interaction is characterized by a high association constant (Ka ≈ 10^5 M^-1), signifying a strong and specific binding affinity. This interaction is predominantly driven by the hydrophobic effect, where the lipophilic adamantane moiety is spontaneously encapsulated within the hydrophobic inner cavity of the cyclodextrin in an aqueous environment. The hydroxyl group on the this compound provides a convenient point for conjugation to various drug molecules or polymers, transforming the drug into an "adamantylated" building block for self-assembly.

These application notes will provide a comprehensive guide to leveraging this compound for the formulation of advanced drug delivery systems. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the characterization of these nanosystems.

Core Application: Self-Assembled Nanoparticles via Host-Guest Chemistry

A primary application of this compound is in the formulation of self-assembled nanoparticles for targeted drug delivery. This is typically achieved by creating two functionalized components:

  • Component A: The therapeutic agent (drug) conjugated with this compound.

  • Component B: A biocompatible polymer, such as hyaluronic acid or polyethylene glycol (PEG), functionalized with β-cyclodextrin.

When these two components are mixed in an aqueous solution, the strong and specific Ad-CD interaction drives their self-assembly into a core-shell nanoparticle structure. The drug-adamantane conjugates form the core, while the cyclodextrin-functionalized polymer forms the hydrophilic shell, enhancing stability and providing a platform for further functionalization (e.g., with targeting ligands).

Diagram of Self-Assembly Process

G cluster_0 Component A: Adamantane-Functionalized Drug cluster_1 Component B: Cyclodextrin-Functionalized Polymer cluster_2 Self-Assembled Nanoparticle drug Drug ad Ad drug->ad Conjugation cd β-CD ad->cd polymer Polymer (e.g., PEG) polymer->cd Functionalization core Drug-Ad Core shell Polymer-CD Shell G cluster_synthesis Synthesis cluster_formulation Formulation cluster_characterization Characterization A 1. Synthesize Adamantane Hydrazide B 2. Conjugate Adamantane to Doxorubicin (DOX) A->B C 3. Dissolve Ad-DOX and CD-Polymer B->C D 4. Mix and Self-Assemble into Nanoparticles C->D E 5. DLS (Size, PDI, Zeta) D->E F 6. TEM (Morphology) D->F G 7. Drug Loading & Release D->G

Caption: Workflow for nanoparticle synthesis and characterization.

Characterization of Adamantane-Based Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Size, Polydispersity, and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Measurements should be performed in triplicate.

  • Expected Results: For drug delivery applications, nanoparticles should ideally have a size between 50-200 nm for optimal tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. The PDI should be below 0.3, indicating a homogenous population. A slightly negative zeta potential (-10 to -30 mV) is often desirable to prevent aggregation and non-specific interactions with blood components.

Morphology
  • Technique: Transmission Electron Microscopy (TEM)

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry.

    • Optionally, negatively stain the sample with uranyl acetate for enhanced contrast.

    • Image the grid under a transmission electron microscope.

  • Expected Results: TEM images should reveal spherical, well-dispersed nanoparticles, corroborating the size measurements from DLS.

Drug Loading and Encapsulation Efficiency
  • Protocol:

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the lyophilized powder in a solvent that disrupts the nanoparticle structure (e.g., DMSO).

    • Measure the concentration of the encapsulated drug using UV-Vis spectrophotometry or fluorescence spectroscopy by comparing to a standard curve of the free drug.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug fed) x 100

Table of Typical Characterization Data
ParameterTypical ValueTechniqueSignificance
Hydrodynamic Diameter80 - 150 nmDLSInfluences biodistribution and cellular uptake
Polydispersity Index (PDI)< 0.25DLSIndicates size homogeneity of the formulation
Zeta Potential-15 to -25 mVDLSReflects colloidal stability
Drug Loading Content (DLC)5 - 15% (w/w)UV-Vis/FluorescenceAmount of drug carried per unit weight of NP
Encapsulation Efficiency (EE)> 80%UV-Vis/FluorescenceEfficiency of the drug encapsulation process

In Vitro Drug Release Studies

Studying the drug release profile is essential to confirm the desired release mechanism (e.g., pH-sensitive).

  • Protocol:

    • Place a known amount of the nanoparticle suspension into a dialysis bag (MWCO suitable to retain nanoparticles but allow free drug to diffuse).

    • Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0).

    • Keep the setup at 37°C with gentle shaking.

    • At predetermined time points, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the amount of released drug in the samples using UV-Vis or fluorescence spectroscopy.

    • Plot the cumulative drug release (%) as a function of time.

  • Expected Results: For a pH-sensitive system using a hydrazone linker, a significantly faster drug release rate should be observed at pH 5.0 compared to pH 7.4, mimicking the conditions of the tumor microenvironment and cellular endosomes.

Conclusion and Future Perspectives

This compound serves as a powerful and versatile molecular building block for the construction of sophisticated drug delivery systems. The high fidelity and strength of the adamantane-cyclodextrin interaction enable the predictable self-assembly of nanoparticles with tunable properties. The protocols and guidelines presented here provide a robust framework for researchers to develop novel, targeted, and stimuli-responsive nanomedicines. Future applications may extend to the co-delivery of multiple therapeutic agents, the development of theranostic platforms, and the construction of complex, multi-layered delivery vehicles.

References

  • Webber, M. J., & Langer, R. (2017). Drug delivery by supramolecular design. Chemical Society Reviews, 46(21), 6600-6620. [Link]

  • Raye, M., & Mathew, A. (2020). Adamantane in the field of drug delivery. Journal of Drug Delivery Science and Technology, 55, 101386. [Link]

  • Bae, Y., & Kataoka, K. (2009). Intelligent polymeric micelles from functional poly(ethylene glycol)-poly(amino acid) block copolymers. Advanced Drug Delivery Reviews, 61(10), 768-784. [Link]

  • Gao, Z., et al. (2011). The effect of chemical modification and nanoparticle formulation on the biodistribution and tumor accumulation of doxorubicin. Journal of Controlled Release, 155(3), 399-407. [Link]

  • Blanco, E., Shen, H., & Ferrari, M. (2015). Principles of nanoparticle design for overcoming biological barriers to drug delivery. Nature Biotechnology, 33(9), 941-951. [Link]

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group of N-(2-hydroxyethyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Moiety as a Privileged Scaffold in Drug Discovery

The adamantane cage, a rigid and lipophilic three-dimensional structure, is a highly valued pharmacophore in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles by improving properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. The molecule N-(2-hydroxyethyl)adamantane-1-carboxamide serves as a versatile starting material, offering a primary hydroxyl group as a key handle for further chemical modifications. The strategic functionalization of this hydroxyl group opens avenues for the synthesis of a diverse library of novel adamantane derivatives with potential therapeutic applications, ranging from antiviral and anticancer agents to modulators of the central nervous system.[1]

This guide provides a comprehensive overview of established and reliable protocols for the functionalization of the terminal hydroxyl group of this compound. We will delve into the mechanistic rationale behind the chosen methodologies, emphasizing reaction conditions that are compatible with the inherent amide functionality. The protocols detailed herein are designed to be robust and reproducible, empowering researchers in their quest to develop next-generation adamantane-based therapeutics.

Core Functionalization Strategies

The primary hydroxyl group of this compound can be transformed into a variety of functional groups, primarily through three key strategies:

  • Esterification: Formation of an ester linkage by reacting the hydroxyl group with a carboxylic acid or its activated derivative.

  • Etherification: Creation of an ether bond by coupling the hydroxyl group with an alkyl halide or another suitable electrophile.

  • Conversion to a Leaving Group: Transformation of the hydroxyl group into a more reactive species (e.g., a halide or sulfonate ester) to facilitate subsequent nucleophilic substitution reactions.

The choice of strategy will depend on the desired final compound and the compatibility of the reagents with the adamantane and amide moieties. The following sections provide detailed protocols for each of these transformations.

Diagram: Overview of Functionalization Pathways

G A N-(2-hydroxyethyl)adamantane- 1-carboxamide B Esterification (e.g., Steglich, Acylation) A->B RCOOH/DCC/DMAP or RCOCl/Base C Etherification (e.g., Williamson) A->C 1. Base (e.g., NaH) 2. R-X D Conversion to Leaving Group (e.g., Tosylation, Halogenation) A->D TsCl/Pyridine or SOCl2 E N-(2-acyloxyethyl)adamantane- 1-carboxamide B->E F N-(2-alkoxyethyl)adamantane- 1-carboxamide C->F G N-(2-haloethyl/sulfonyloxyethyl)adamantane- 1-carboxamide D->G H Further Nucleophilic Substitution G->H Nu- I Diverse Adamantane Derivatives H->I

Caption: Key functionalization pathways for this compound.

Section 1: Esterification of the Hydroxyl Group

Esterification is a fundamental transformation for introducing a wide array of functional groups and modulating the physicochemical properties of the parent molecule. For this compound, mild esterification methods are paramount to avoid potential side reactions involving the amide bond.

Steglich Esterification: A Mild and Efficient Protocol

The Steglich esterification is an excellent choice for this substrate as it proceeds under neutral conditions at room temperature, thus preserving the integrity of the amide group.[2][3][4] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[5]

Materials:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Add a catalytic amount of DMAP (0.1 eq.) to the solution and stir at room temperature for 5 minutes.

  • In a separate flask, prepare a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in a small amount of anhydrous DCM.

  • Slowly add the DCC/EDC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used. Filter the reaction mixture to remove the DCU. If EDC was used, this filtration step is not necessary.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Reagent Quantities for a Typical Steglich Esterification

ReagentMolar Eq.Molecular Weight ( g/mol )Amount for 1 mmol Scale
This compound1.0223.32223.3 mg
Carboxylic Acid (R-COOH)1.1Varies1.1 mmol
DCC1.2206.33247.6 mg
DMAP0.1122.1712.2 mg
Anhydrous DCM--10 mL
Diagram: Steglich Esterification Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A Dissolve Substrate & Acid in Anhydrous DCM B Add DMAP (cat.) A->B C Add DCC Solution at 0°C B->C D Stir at RT for 12-24h C->D E Filter DCU Precipitate D->E F Aqueous Wash (NaHCO3, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Ester Product H->I

Caption: Workflow for the Steglich esterification of this compound.

Section 2: Etherification of the Hydroxyl Group

Etherification provides a means to introduce alkyl or aryl groups, which can significantly alter the lipophilicity and steric profile of the molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.

Williamson Ether Synthesis: A Two-Step Protocol

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile.[6][7][8][9] A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used for the deprotonation step to avoid competing reactions. The amide proton is also acidic and will be deprotonated by NaH; therefore, at least two equivalents of the base are required.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (R-X, e.g., alkyl iodide or bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 eq.) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion if necessary. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Reagent Quantities for a Typical Williamson Ether Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount for 1 mmol Scale
This compound1.0223.32223.3 mg
Sodium Hydride (60% dispersion)2.224.00 (as NaH)88.0 mg
Alkyl Halide (R-X)1.5Varies1.5 mmol
Anhydrous THF--10 mL

Section 3: Conversion to a Good Leaving Group

Converting the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or halide, is a strategic move that opens the door to a wide range of subsequent nucleophilic substitution reactions. This two-step approach allows for the introduction of functionalities that may not be directly accessible through esterification or etherification.

Tosylation: Preparation of an Alkyl Sulfonate

Tosylation of the primary alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine creates a stable tosylate ester. The tosylate is an excellent leaving group, readily displaced by a variety of nucleophiles.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 5% aqueous copper(II) sulfate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into cold 5% aqueous copper(II) sulfate solution to quench the reaction and remove the pyridine.

  • Extract the product with DCM.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting tosylate is often sufficiently pure for the next step but can be further purified by recrystallization or column chromatography if necessary.

Conversion to an Alkyl Halide using Thionyl Chloride

For the synthesis of the corresponding alkyl chloride, thionyl chloride (SOCl₂) is a convenient and effective reagent. The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Slowly add thionyl chloride (1.5 eq.) dropwise to the solution.

  • Add anhydrous pyridine (2.0 eq.) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench excess thionyl chloride and neutralize the acid.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The protocols outlined in this application note provide a robust foundation for the chemical modification of this compound. By employing these methodologies, researchers can access a diverse range of functionalized adamantane derivatives, thereby expanding the chemical space for drug discovery and development. Careful consideration of the reaction conditions and appropriate purification techniques will ensure the successful synthesis of high-quality compounds for further biological evaluation.

References

  • Kim, T. H., Lee, K. C., & Cha, J. K. (1999). Investigation of the Mitsunobu Reaction of N-(2-hydroxyethyl)-N'-phenyl-ureas.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Su, Q., Guo, J., Yang, C., & Cui, Y. (2013). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Kumar, S., & Singh, B. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry & Biodiversity, 19(6), e202100911.
  • Organic Reactions. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Mitsunobu reaction. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Singh, S., & Singh, P. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Williamson ether synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Kaźmierczak-Barańska, J., Czeleń, P., & Bębenek, E. (2020). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 25(9), 2095.
  • Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Salihi, N. J. (2019). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 24(12), 2289.
  • PubChem. (n.d.). 1-N-(2-hydroxyethyl)adamantane-1,3-dicarboxamide. Retrieved from [Link]

  • Kas'yan, L. I., Kas'yan, A. O., & Isaev, A. K. (2000). Carboxamides and amines having two and three adamantane fragments. Russian Journal of Organic Chemistry, 36(11), 1645-1650.
  • Varela, J., Serna, E., & Cerecetto, H. (2012). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. Bioorganic & Medicinal Chemistry, 20(1), 324-332.
  • Corma, A., & Renz, M. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 107(7), 3036-3079.
  • PrepChem. (n.d.). Synthesis of adamantane. Retrieved from [Link]

  • Johnson, T., & Quibell, M. (1993). A reversible protecting group for the amide bond in peptides. Use in the synthesis of 'difficult sequences'. Journal of the Chemical Society, Perkin Transactions 1, (15), 1901-1908.
  • Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Salihi, N. J. (2019). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 24(12), 2289.
  • Gavrilov, N. S., & Larkin, A. S. (2022). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Chemistry of Heterocyclic Compounds, 58(5), 419-421.
  • Hrdina, R., & Kvíčala, J. (2021). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 26(22), 6930.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Mugnaini, C., Ligresti, A., & Corelli, F. (2019). Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists as potential agents for the treatment of skin inflammatory disease. European Journal of Medicinal Chemistry, 161, 239-251.
  • Google Patents. (n.d.). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.
  • Hrdina, R., & Kvíčala, J. (2021). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 26(22), 6930.
  • Ozerov, A. A., & Novikov, M. S. (2020). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Pharmaceutical Chemistry Journal, 54(5), 443-455.
  • Ishizumi, K., & Kojima, A. (1997). N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as novel 5-HT2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 7(24), 3075-3080.

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Application Notes and Protocols: N-(2-hydroxyethyl)adamantane-1-carboxamide for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Glucocorticoid Activation with Adamantane Scaffolds

The localized regulation of active glucocorticoids, such as cortisol, is a critical factor in the pathophysiology of numerous metabolic diseases. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a pivotal role in this process by catalyzing the conversion of inactive cortisone to active cortisol, primarily in the liver, adipose tissue, and the central nervous system.[1][2] Overactivity of 11β-HSD1 leads to elevated intracellular cortisol levels, which has been strongly implicated in the development of insulin resistance, type 2 diabetes, dyslipidemia, and obesity.[1][3] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for metabolic syndrome.

Adamantane-containing compounds have been identified as a potent class of 11β-HSD1 inhibitors.[4] The bulky and highly lipophilic adamantane cage is thought to facilitate entry into and favorable interactions within the enzyme's active site.[5] N-(2-hydroxyethyl)adamantane-1-carboxamide is a representative member of the adamantyl carboxamide class of molecules designed to probe and inhibit this crucial enzyme. This guide provides a comprehensive overview of its synthesis, mechanism of action, and detailed protocols for its application in 11β-HSD1 inhibition studies.

Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from adamantane-1-carboxylic acid. The general strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with ethanolamine. This approach is widely documented for the synthesis of various adamantane amides.[6]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Adamantane-1-carbonyl chloride

  • Reaction Setup: In a round-bottom flask under a fume hood, suspend adamantane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Acyl Chloride Formation: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) to the suspension at 0 °C (ice bath).

  • Reaction Progression: Allow the mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Work-up: Remove the excess thionyl chloride and solvent under reduced pressure to yield crude adamantane-1-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Ethanolamine

  • Reaction Setup: Dissolve ethanolamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM in a separate flask at 0 °C.

  • Amide Formation: Slowly add a solution of adamantane-1-carbonyl chloride (1.0 eq) in anhydrous DCM to the ethanolamine solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours or until completion as monitored by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A Adamantane-1-carboxylic acid B Adamantane-1-carbonyl chloride A->B SOCl2, DCM, Reflux D This compound B->D Ethanolamine, TEA, DCM C Ethanolamine C->D

Caption: Synthesis workflow for this compound.

Mechanism of 11β-HSD1 Inhibition by Adamantane Derivatives

11β-HSD1 is an NADPH-dependent enzyme located in the endoplasmic reticulum.[7] Its primary physiological role is the reduction of cortisone to cortisol. Adamantane-based inhibitors are believed to exert their effect by competitively binding to the active site of 11β-HSD1, thereby preventing the substrate (cortisone) from binding and being converted to cortisol.

Molecular docking studies of adamantane derivatives into the 11β-HSD1 active site have provided insights into the key molecular interactions.[7][8] The bulky, lipophilic adamantane cage typically occupies a hydrophobic pocket within the active site. The amide linker and other substituents on the adamantane core can form crucial hydrogen bonds and other interactions with key amino acid residues, such as Ser170 and Tyr183, which are essential for anchoring the inhibitor within the active site and achieving high potency.[8]

G cluster_0 Glucocorticoid Activation Pathway Cortisone Cortisone (inactive) Cortisol Cortisol (active) Cortisone->Cortisol 11β-HSD1 (NADPH) GR Glucocorticoid Receptor Cortisol->GR Gene Gene Transcription GR->Gene Inhibitor This compound Inhibitor->Cortisol Inhibits

Caption: Inhibition of cortisol production by blocking 11β-HSD1.

Application Notes: In Vitro 11β-HSD1 Inhibition Assay

To evaluate the inhibitory potential of this compound, a cell-based assay using a human embryonic kidney (HEK-293) cell line stably transfected with the human 11β-HSD1 gene is a robust and widely used method.[1]

Reagents and Materials
  • HEK-293 cells stably expressing human 11β-HSD1

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Assay buffer (e.g., serum-free DMEM)

  • Cortisone (substrate)

  • This compound (test inhibitor)

  • Known 11β-HSD1 inhibitor (positive control, e.g., carbenoxolone)

  • DMSO (for dissolving compounds)

  • Cortisol detection kit (e.g., ELISA or HTRF-based)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay and IC₅₀ Determination

Part A: Cell Seeding and Treatment

  • Cell Seeding: Seed the HEK-293-h11β-HSD1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent effects.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted test inhibitor, positive control, and vehicle control (DMSO in assay buffer) to the respective wells.

    • Pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • Enzyme Reaction Initiation: Add cortisone (substrate) to all wells (except for the no-substrate control) to a final concentration in the low micromolar range (e.g., 200-500 nM).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours) to allow for the enzymatic conversion of cortisone to cortisol.

Part B: Cortisol Detection and IC₅₀ Calculation

  • Sample Collection: After incubation, collect the supernatant from each well.

  • Cortisol Measurement: Quantify the amount of cortisol produced in each sample using a commercial cortisol detection kit (e.g., ELISA) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a high concentration of a potent inhibitor (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of 11β-HSD1 activity.

G A Seed HEK-293-h11β-HSD1 cells in 96-well plate C Pre-incubate cells with inhibitor A->C B Prepare serial dilutions of This compound B->C D Add cortisone (substrate) to initiate reaction C->D E Incubate at 37°C D->E F Collect supernatant E->F G Quantify cortisol production (ELISA/HTRF) F->G H Calculate % inhibition and determine IC50 G->H

Caption: Experimental workflow for IC₅₀ determination of 11β-HSD1 inhibitors.

Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies can be performed. This involves measuring the initial reaction velocities at various substrate (cortisone) concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the inhibition pattern.

Comparative Inhibitory Potency of Adamantane Derivatives

While specific inhibitory data for this compound is not extensively published, the inhibitory concentrations (IC₅₀) of several closely related adamantane carboxamide and acetamide derivatives against human 11β-HSD1 have been reported. These values provide a valuable benchmark for the expected potency of this class of compounds.

Compound ClassR Group / LinkerIC₅₀ (nM)Reference
Adamantyl Ethanone4-pyridyl / Ether34-48[4]
Adamantyl EthanoneUnsubstituted Phenyl / Ether50-70[9]
Adamantyl Carboxamide3-methylthiophenyl~200-300[1]
Adamantyl Carboxamide2-thiophenyl~200-300[1]
Adamantyl AcetamideN-(Furan-2-ylmethyl)114[1]

This table presents data for analogous compounds to provide a general potency range.

Conclusion

This compound represents a valuable chemical tool for the investigation of 11β-HSD1. Its straightforward synthesis and the well-established protocols for assessing 11β-HSD1 inhibition make it an excellent candidate for structure-activity relationship studies and for probing the physiological roles of this important enzyme. The detailed protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of inhibiting glucocorticoid activation in the context of metabolic diseases.

References

  • Osman, D. A., Macías, M. A., Al-Wahaibi, L. H., Al-Shaalan, N. H., Zondagh, L. S., Joubert, J., Garcia-Granda, S., & El-Emam, A. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules (Basel, Switzerland), 26(17), 5343. [Link]

  • Al-Gharabli, S., Al-Said, M. S., El-Emam, A. A., & Ghorab, M. M. (2015). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Acta pharmaceutica Sinica. B, 5(2), 133–139. [Link]

  • Osman, D. A., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules. [Link]

  • Osman, D. A., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. UWCScholar. [Link]

  • Makuch, M., et al. (2021). 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ResearchGate. [Link]

  • Yeh, V. S., et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sandeep, T. C., et al. (2007). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rzepiński, P., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules. [Link]

  • Rzepiński, P., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. [Link]

  • Al-Gharabli, S., et al. (2010). Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Kim, J. H., et al. (2014). Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Barf, T., et al. (2011). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • PubChem. 1-N-(2-hydroxyethyl)adamantane-1,3-dicarboxamide. PubChem. [Link]

  • Su, Q., et al. (n.d.). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. ResearchGate. [Link]

  • Various Authors. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? ResearchGate. [Link]

  • Płazińska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. [Link]

  • Zhang, Y., et al. (2023). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. [Link]

  • Barbakadze, V., et al. (2013). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. ResearchGate. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]

  • Zakharenko, A. L., et al. (2022). Synthesis, physical properties, and computational biological activity of N-{[(3(4)-halophenyl)amino]carbonothioyl}adamantane-1-carboxamides. ResearchGate. [Link]

  • Osman, D. A., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. PubMed Central. [Link]

  • Shokova, E. A., & Kovalev, V. V. (2007). Carboxamides and amines having two and three adamantane fragments. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-hydroxyethyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of N-(2-hydroxyethyl)adamantane-1-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating this unique molecule. The structure of this compound, featuring a bulky, lipophilic adamantane cage coupled with a polar hydroxyethyl amide side chain, presents specific challenges that require a nuanced approach to column chromatography.

This guide moves beyond simple step-by-step instructions. It is structured to provide a deep understanding of the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section is formatted as a direct response to issues you may encounter in the lab. Each answer provides a mechanistic explanation and a clear course of action.

Question 1: My product, this compound, is not moving from the baseline on my silica TLC plate, even when I use 100% ethyl acetate as the eluent. What is happening and how can I fix it?

Answer: This is a classic sign that your eluent system is not polar enough to move a highly polar compound.[1] The combination of the amide and the terminal hydroxyl group in your molecule creates strong hydrogen bonding interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. Ethyl acetate alone cannot effectively compete for these binding sites.

Causality & Solution: To achieve elution, you need to introduce a more polar "displacing" solvent into your mobile phase.

  • Recommended Action: Switch to a more aggressive, polar solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is an excellent starting point. Methanol is a strong hydrogen bond donor and acceptor, which allows it to effectively displace your polar compound from the silica surface.

  • Experimental Protocol:

    • Prepare a stock solution of 10% MeOH in DCM.

    • Spot your crude mixture on a TLC plate.

    • Develop the plate using this 10% MeOH/DCM mixture.

    • Your goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[2] Adjust the percentage of MeOH up or down to achieve this target Rf. For very polar compounds, sometimes a small amount of ammonium hydroxide in methanol can be used to improve mobility.[1]

Question 2: I've successfully purified the compound, but the fractions show significant tailing when analyzed by TLC. What causes this, and how can I obtain sharp, well-defined spots?

Answer: Peak tailing is typically caused by undesirable secondary interactions between your analyte and the stationary phase.[3] For amide-containing compounds like yours, the primary cause is often strong interaction with the acidic silanol groups on standard silica gel.[3] This leads to a slow, uneven release of the molecule from the stationary phase as it moves down the column, resulting in a "tail."

Causality & Solution: To prevent tailing, you must minimize these strong acidic interactions. This can be achieved by either neutralizing the acidic sites on the silica or by using a less acidic stationary phase.

  • Recommended Action 1 (Mobile Phase Modification): Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system. A common starting point is 0.5-1% TEA by volume. The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your amide compound and allowing it to elute more symmetrically.[2][3]

  • Recommended Action 2 (Stationary Phase Change): If tailing persists, your compound may be degrading on the silica.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it (a technique known as 2D TLC). If degradation is observed, switch to a more inert stationary phase like neutral alumina or deactivated silica gel.[1]

Question 3: My post-column yield is significantly lower than what my initial crude NMR indicated. Where is my product going?

Answer: A significant loss of product during column chromatography often points to one of two issues: irreversible adsorption/decomposition on the column or co-elution with an unseen impurity.[1] Given the amide functionality, decomposition on acidic silica is a primary suspect.[3]

Causality & Solution: You must first determine if the compound is stable to silica gel.

  • Diagnostic Protocol (Silica Stability Test):

    • Dissolve a small amount of your crude material in a suitable solvent.

    • Add a small scoop of silica gel and stir the slurry for 1-2 hours at room temperature.

    • Filter the silica, wash it with a polar solvent (like methanol), and concentrate the filtrate.

    • Analyze the recovered material by ¹H NMR or LC-MS to check for degradation products.

  • Solutions:

    • If Degradation Occurs: As mentioned in the previous question, use a deactivated stationary phase like neutral alumina.[1]

    • If No Degradation Occurs (Dry Loading Issue): If your compound has poor solubility in the starting eluent, it may precipitate at the top of the column when loaded, leading to poor separation and recovery. Use the dry loading technique.[4] This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and carefully adding this powder to the top of your packed column.[4]

    • Dilute Fractions: It's also possible your compound eluted in a larger volume than expected, and the fractions are too dilute to detect easily by TLC.[1] Try concentrating a range of fractions where you expected the product to elute and re-analyze.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a starting solvent system for my column?

A1: The process should always begin with Thin-Layer Chromatography (TLC). The goal is to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.3, ensuring good separation from impurities.[2] Start with a moderately polar system (e.g., 95:5 DCM/MeOH) and adjust the ratio of the polar component (MeOH) until you achieve the target Rf.

Solvent System (DCM:MeOH)Expected Rf for a Polar AmideRecommendation
100:0~0.0Too nonpolar. Increase MeOH.
98:20.0 - 0.1May still be too low. Increase MeOH.
95:5 0.2 - 0.4 Good starting point for the column.
90:100.5 - 0.7Too high. Product will elute too quickly.

Q2: When is it appropriate to use dry loading versus wet loading?

A2: The loading method depends on the solubility of your crude sample.

  • Wet Loading: This is suitable when your compound is readily soluble in the initial, least polar mobile phase you plan to use for the column. The sample is dissolved in a minimum amount of this solvent and carefully pipetted onto the top of the column.[4]

  • Dry Loading: This method is superior when your compound has poor solubility in the starting eluent or when you need to use a strong, polar solvent to dissolve it (like pure DCM or MeOH).[4] Dissolving the sample in a strong solvent and wet-loading it would destroy the separation. Dry loading by pre-adsorbing the sample onto silica ensures that it is introduced to the column in a fine, evenly distributed band, leading to much sharper separation.[4]

Q3: What are the potential synthesis-related impurities I should be trying to separate?

A3: Impurities often stem from the starting materials or side reactions. For the synthesis of this compound (typically from adamantane-1-carbonyl chloride and ethanolamine), you should look for:

  • Unreacted Adamantane-1-carbonyl chloride: This is highly reactive and will likely hydrolyze to adamantane-1-carboxylic acid on the silica column.[5] The carboxylic acid is very polar and will likely remain at the baseline or require very high concentrations of methanol to elute.

  • Unreacted Ethanolamine: This is a small, very polar, and basic molecule that will stick strongly to the silica gel.

  • Di-acylated byproducts: While sterically hindered, it's possible for the hydroxyl group of the product to be acylated by another molecule of adamantane-1-carbonyl chloride. This byproduct would be significantly less polar than your desired product.

Q4: Can I use reverse-phase chromatography for this purification?

A4: Yes, reverse-phase (RP) chromatography is a viable alternative, especially if you encounter insurmountable stability issues on silica or alumina. In RP-HPLC, you would use a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[6] Because your compound is polar, it would elute relatively early. This technique is excellent for achieving high resolution but is often used for smaller scale purifications unless preparative HPLC equipment is available.[2][6]

Visualized Workflow and Troubleshooting

The following diagrams illustrate the standard workflow for purification and a decision-making process for troubleshooting.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC Develop TLC Method (Target Rf ≈ 0.25) Crude->TLC Pack Pack Column (Silica Slurry) Load Dry Load Sample on Column Pack->Load Elute Elute with Solvent Gradient (e.g., 2-10% MeOH in DCM) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for column chromatography purification.

G Start Problem Encountered Tailing Peak Tailing? Start->Tailing LowRf Product Stuck at Baseline? Start->LowRf LowYield Low Final Yield? Start->LowYield Sol_Tailing Add 1% Triethylamine to Eluent or Switch to Neutral Alumina Tailing->Sol_Tailing Yes Sol_LowRf Increase Eluent Polarity (Switch from Hex/EtOAc to DCM/MeOH) LowRf->Sol_LowRf Yes Sol_LowYield Check Silica Stability (2D TLC) Use Dry Loading Technique LowYield->Sol_LowYield Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Amaris, C., et al. (2025). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Amaris, C., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. National Institutes of Health. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Supporting Information, AWS. [Link]

Sources

Optimizing reaction conditions for coupling N-(2-hydroxyethyl)adamantane-1-carboxamide to proteins

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Reaction Conditions for Coupling N-(2-hydroxyethyl)adamantane-1-carboxamide to Proteins

Welcome to the technical support guide for the conjugation of this compound to target proteins. This document provides expert guidance, detailed protocols, and troubleshooting advice designed for researchers in biochemistry and drug development. Our goal is to move beyond simple instructions and explain the critical chemical principles that ensure successful, reproducible conjugations.

Preamble: Understanding the Core Chemistry and Recommended Strategy

A common initial approach for researchers is to attempt a direct coupling of the terminal hydroxyl (-OH) group of this compound to the carboxylic acid side chains (aspartate, glutamate) of a protein using carbodiimide chemistry (EDC/Sulfo-NHS).

However, this direct approach is often inefficient. In an aqueous environment, the EDC-activated carboxyl group on the protein (an O-acylisourea intermediate) is highly susceptible to hydrolysis, reverting back to a carboxylate before it can react with the poorly nucleophilic hydroxyl group. The reaction with primary amines is orders of magnitude more favorable.

Therefore, for robust and high-yield conjugation, we strongly advocate for a two-step strategy :

  • Activation: First, chemically activate the terminal hydroxyl group of the adamantane derivative, converting it into a highly reactive, amine-specific electrophile (e.g., a succinimidyl carbonate ester).

  • Conjugation: Second, react the "activated" adamantane derivative with the primary amines (the ε-amino group of lysine residues) on the surface of the target protein. This NHS-ester amine reaction is one of the most reliable and widely used bioconjugation methods.

This guide is structured around this scientifically validated two-step workflow.

Diagram: Recommended Two-Step Conjugation Pathway

TwoStepConjugation cluster_0 Step 1: Activation of Adamantane Derivative cluster_1 Step 2: Conjugation to Protein cluster_2 Purification & Analysis Adamantane_OH This compound (Adamantane-R-OH) Activated_Adamantane Activated Adamantane-NHS Ester (Adamantane-R-O-CO-NHS) Adamantane_OH->Activated_Adamantane Organic Solvent (e.g., DMF, Acetonitrile) + Base (e.g., TEA) DSC Disuccinimidyl Carbonate (DSC) or similar activating agent DSC->Activated_Adamantane Conjugate Adamantane-Protein Conjugate Activated_Adamantane->Conjugate Amine-Reactive Coupling (Aqueous Buffer, pH 7.5-8.5) Protein Target Protein with Lysine Residues (-NH2) Protein->Conjugate Purification Remove Excess Reagents (Dialysis / SEC) Conjugate->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: Workflow for adamantane conjugation via a two-step activation and coupling process.

Experimental Protocols

Part 1: Activation of this compound

This protocol describes the conversion of the terminal hydroxyl group into an amine-reactive N-succinimidyl (NHS) carbonate ester using disuccinimidyl carbonate (DSC).

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate, Hexanes (for TLC mobile phase)

Procedure:

  • Preparation: Ensure all glassware is dried thoroughly to prevent hydrolysis of DSC. Work in a fume hood.

  • Dissolution: Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

  • Reagent Addition: To the solution, add 1.5 molar equivalents of DSC. Stir gently to dissolve.

  • Base Catalysis: Add 2.0 molar equivalents of TEA or DIPEA dropwise while stirring. The base acts as a catalyst for the reaction.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until completion.

  • Monitoring: Monitor the reaction progress by TLC. The activated product should have a different Rf value than the starting material. Spot the initial material, the reaction mixture, and a co-spot on the same plate.

  • Quenching & Use (Optional): Once complete, the activated product in the organic solvent can often be used directly by adding it to the protein solution (see Part 2). Alternatively, it can be purified via silica gel chromatography, though this is often not necessary if the reaction goes to completion.

Part 2: Conjugation of Activated Adamantane to Protein Amines

Materials:

  • Target protein in a suitable buffer (e.g., PBS, HEPES)

  • Solution of activated adamantane-NHS ester (from Part 1)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Dialysis tubing, or Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.5 and 8.5. Buffers containing primary amines like Tris will compete with the reaction and must be removed.

  • Concentration: Adjust the protein concentration to 1-10 mg/mL. Higher concentrations can improve reaction kinetics but may increase aggregation risk.

  • Reagent Addition: Slowly add a 5- to 20-fold molar excess of the activated adamantane-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent (e.g., DMF) should ideally be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The lower temperature is often preferred to maintain protein stability.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes.

  • Purification: Remove the unreacted small molecule and byproducts by extensive dialysis against a suitable storage buffer or by using a desalting SEC column.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the two-step conjugation workflow.

Q: I see very low or no conjugation to my protein. What went wrong?

A: This is a common issue that can originate from either the activation or conjugation step.

  • Ineffective Activation (Step 1): The most likely culprit is the hydrolysis of the activating agent (DSC) or the final activated NHS-ester due to moisture.

    • Solution: Ensure you use anhydrous solvents and dried glassware. Run a TLC to confirm the disappearance of the starting adamantane derivative and the appearance of a new spot for the activated product before proceeding to the conjugation step.

  • Hydrolysis of Activated Ester (Step 2): The NHS ester is susceptible to hydrolysis, a process that accelerates with increasing pH. The half-life of Sulfo-NHS esters in aqueous solution is minutes to hours, depending on the pH.

    • Solution: Prepare the activated adamantane solution immediately before use. While the reaction with amines is favored at pH 7.5-8.5, do not exceed pH 9.0, as hydrolysis will begin to dominate.

  • Wrong Buffer: Your protein buffer may contain primary amines (e.g., Tris, glycine) or azide, which will react with the NHS ester and quench the reaction.

    • Solution: Always perform a buffer exchange into a non-reactive buffer like PBS or HEPES prior to conjugation.

Q: My protein precipitated out of solution during the conjugation reaction.

A: Protein precipitation is usually caused by denaturation or a change in solubility.

  • Excess Organic Solvent: The DMF or other solvent used to dissolve the activated adamantane derivative can denature proteins if its final concentration is too high.

    • Solution: Keep the final organic solvent concentration below 10% (v/v). If your adamantane derivative is highly hydrophobic, you may need to add it in smaller aliquots over time or explore using a water-soluble activating agent to create a more soluble product.

  • Change in pI: The conjugation reaction neutralizes the positive charge on lysine residues. If many lysines are modified, this can significantly shift the protein's isoelectric point (pI). If the new pI is close to the buffer pH, the protein's solubility will decrease dramatically, causing it to precipitate.

    • Solution: Try reducing the molar excess of the activated adamantane derivative to achieve a lower degree of labeling. Additionally, perform the reaction at a pH that is at least 1 unit away from the predicted pI of the final conjugate.

  • Hydrophobicity of Adamantane: Adamantane is a bulky, hydrophobic moiety. High levels of conjugation can lead to aggregation driven by hydrophobic interactions.

    • Solution: Lower the molar excess of the labeling reagent. Consider including mild, non-ionic detergents (e.g., Tween-20 at 0.01%) or other stabilizing excipients in the reaction buffer if compatible with your protein.

Q: How do I control the number of adamantane molecules attached to each protein?

A: The number of molecules conjugated per protein is known as the Degree of Labeling (DOL). It is primarily controlled by the molar ratio of the activated adamantane to the protein.

  • Solution: Set up several small-scale reactions with varying molar excesses (e.g., 2:1, 5:1, 10:1, 20:1) of the activated adamantane to protein. Analyze the DOL for each reaction using mass spectrometry (for a precise measurement) or UV-Vis spectroscopy if the adamantane derivative contains a chromophore (not applicable here). This allows you to select the ratio that produces your desired DOL. Other factors influencing DOL include protein concentration, pH, and reaction time.

ParameterRecommended RangeRationale
Reaction pH 7.5 - 8.5Balances efficient amine deprotonation for reaction with NHS-ester stability (hydrolysis increases >pH 8.5).
Molar Excess (Reagent:Protein) 5:1 to 20:1Starting point for optimization. Lower ratios reduce non-specific modification and aggregation risk.
Protein Concentration 1 - 10 mg/mLHigher concentrations favor bimolecular reactions but can increase aggregation.
Reaction Temperature 4°C to 25°C (RT)4°C is preferred for protein stability over long reactions; RT is faster (1-2 hours).
Final Organic Solvent < 10% (v/v)Minimizes the risk of protein denaturation and precipitation.

Q: How do I confirm that the conjugation was successful?

A: Several analytical techniques can be used.

  • SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein. This can often be visualized as a shift in the band position on an SDS-PAGE gel compared to the unmodified protein.

  • Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-TOF can precisely measure the mass of the conjugate, allowing for the calculation of the exact DOL.

  • HPLC: Reverse-phase or ion-exchange HPLC can often resolve the unmodified protein from the conjugated species, allowing for quantification.

Diagram: Troubleshooting Logic Flow

Troubleshooting Start Experiment Outcome Low_Yield Low or No Conjugation Start->Low_Yield Precipitation Protein Precipitation Start->Precipitation Check_Activation Was Step 1 (Activation) confirmed by TLC? Low_Yield->Check_Activation Check_Solvent Was final organic solvent concentration <10%? Precipitation->Check_Solvent Check_Buffer Is the conjugation buffer amine-free (e.g., PBS)? Check_Activation->Check_Buffer Yes Check_pH Is the reaction pH between 7.5-8.5? Check_Buffer->Check_pH Yes Check_pI Is buffer pH far from conjugate pI? Check_Solvent->Check_pI Yes Check_DOL Was a low molar excess used? Check_pI->Check_DOL Yes

Caption: A decision tree for troubleshooting common conjugation problems.

References

Technical Support Center: Stabilizing Nanoparticles Functionalized with N-(2-hydroxyethyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nanoparticle functionalization. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(2-hydroxyethyl)adamantane-1-carboxamide to modify nanoparticle surfaces. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome challenges with nanoparticle aggregation and ensure the stability of your functionalized nanoparticles.

Understanding the System: The Role of this compound in Nanoparticle Functionalization

This compound is a unique functionalizing agent. Its adamantane core, a bulky, lipophilic, and rigid cage-like hydrocarbon, can serve as an anchor or a spacer in drug delivery systems.[1][2][3] The hydroxyethyl group provides a hydrophilic terminal, and the amide linkage connects this moiety to the nanoparticle surface. This functionalization is often achieved through amide coupling, a common and efficient method for bioconjugation.[4][5]

However, the very properties that make this molecule attractive can also introduce challenges. The introduction of a bulky, hydrophobic adamantane group can alter the surface chemistry of nanoparticles, potentially leading to aggregation if not properly managed. This guide will help you navigate these challenges.

Troubleshooting Guide: Preventing and Reversing Nanoparticle Aggregation

Nanoparticle aggregation is a common issue that can compromise the efficacy and safety of your formulation.[6][7] Aggregation is often visible as cloudiness or precipitation in the nanoparticle suspension. Here’s a step-by-step guide to troubleshoot and prevent this problem.

Issue 1: Nanoparticle Aggregation Observed During or After Functionalization

Aggregation can be a frustrating roadblock. This workflow will guide you through a systematic approach to identify the cause and find a solution.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Validation & Outcome A Nanoparticle Aggregation Observed (Visual Inspection/DLS) B 1. Verify Starting Materials A->B C 2. Review Functionalization Protocol B->C Materials OK E a. Characterize Bare Nanoparticles (DLS/Zeta Potential) B->E F b. Check Purity of Adamantane Reagent B->F D 3. Assess Reaction Conditions C->D Protocol Correct G a. Confirm Stoichiometry (EDC/NHS) C->G H b. Verify Buffer Choice and pH C->H I a. Optimize pH D->I J b. Adjust Reagent Concentrations D->J K c. Control Temperature and Reaction Time D->K L Characterize at Each Step (DLS, Zeta Potential) D->L Conditions Optimized M Stable Functionalized Nanoparticles L->M Stability Confirmed

Caption: Troubleshooting workflow for nanoparticle aggregation.

Step 1: Verify the Quality of Your Starting Materials

Before troubleshooting the reaction, ensure your starting materials are not the source of the problem.

  • Bare Nanoparticles:

    • Question: Are your unfunctionalized nanoparticles stable in the reaction buffer?

    • Action: Run a Dynamic Light Scattering (DLS) analysis on your bare nanoparticles in the chosen buffer.[8][9] An increase in hydrodynamic radius or polydispersity index (PDI) indicates inherent instability.

    • Solution: If unstable, consider using a different buffer or adjusting the pH. For nanoparticles stabilized by surface charge, ensure the buffer's ionic strength is not too high, which can lead to charge shielding and aggregation.[10]

  • This compound Reagent:

    • Question: Is the adamantane derivative pure and fully dissolved?

    • Action: Ensure the reagent is fully solubilized before adding it to the nanoparticle suspension. Incomplete dissolution can introduce particulates that act as nucleation sites for aggregation.

    • Solution: Consider pre-dissolving the adamantane reagent in a small amount of a co-solvent that is miscible with your reaction buffer, if applicable.

Step 2: Review Your Functionalization Protocol

The most common method for attaching an amine-containing molecule like this compound to carboxylated nanoparticles is through carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][11]

G cluster_0 Amide Coupling Workflow NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / NHS NP_COOH->EDC_NHS Activation Activated_NP NHS-activated Nanoparticle EDC_NHS->Activated_NP Adamantane N-(2-hydroxyethyl)adamantane -1-carboxamide Activated_NP->Adamantane Coupling Functionalized_NP Functionalized Nanoparticle Adamantane->Functionalized_NP

Caption: Amide coupling workflow for nanoparticle functionalization.

  • Stoichiometry of Coupling Reagents:

    • Question: Are you using the correct molar ratios of EDC and NHS?

    • Action: An excess of EDC/NHS is typically required to efficiently activate the carboxyl groups on the nanoparticle surface. However, a very large excess can sometimes lead to side reactions or instability.

    • Solution: Start with a 2-5 fold molar excess of EDC and NHS over the adamantane reagent. You may need to titrate this to find the optimal ratio for your specific nanoparticles.

  • Order of Reagent Addition:

    • Question: In what order are you adding the reagents?

    • Action: The standard protocol involves first activating the nanoparticles with EDC/NHS, followed by the addition of the amine-containing molecule.

    • Solution: Ensure you allow sufficient time for the activation step (typically 15-30 minutes) before adding the this compound.

Step 3: Optimize Reaction Conditions

The reaction environment plays a critical role in preventing aggregation.

ParameterRecommended RangeRationale
pH 6.0 - 7.5Optimal for EDC/NHS chemistry. Lower pH can protonate the amine, reducing its reactivity. Higher pH can lead to hydrolysis of the NHS ester.[12][13]
Temperature 4°C - Room TemperatureLower temperatures can slow down hydrolysis of the activated ester, increasing coupling efficiency.[10]
Nanoparticle Concentration As low as feasibleHigher concentrations increase the likelihood of particle collisions and aggregation.[6]
Stirring/Mixing Gentle and continuousVigorous stirring can induce aggregation through shear forces.[14]
Step 4: Post-Functionalization Purification
  • Question: How are you removing unreacted reagents?

  • Action: Centrifugation is a common method, but excessive speeds can cause irreversible aggregation.[10]

  • Solution: Use the minimum required centrifugal force to pellet your nanoparticles. Consider alternative methods like dialysis or tangential flow filtration for more sensitive nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why are my nanoparticles aggregating even with a stabilizing agent like PEG on the surface?

Even with a hydrophilic polymer like PEG, the addition of the bulky and hydrophobic adamantane group can create patches of hydrophobicity on the nanoparticle surface. If the density of adamantane is too high, these hydrophobic patches on adjacent nanoparticles can interact, leading to aggregation. This is especially true in aqueous buffers. Consider reducing the concentration of the adamantane reagent during functionalization to achieve a lower surface density.

Q2: Can I reverse the aggregation of my functionalized nanoparticles?

Reversing aggregation can be challenging. If the aggregation is due to weak, non-covalent interactions (flocculation), you might be able to redisperse the nanoparticles by:

  • Gentle Sonication: Use a bath sonicator for a short period. Be cautious, as excessive sonication can lead to particle fragmentation.

  • pH Adjustment: If the aggregation is pH-dependent, adjusting the pH back to a range where the particles are stable might help.[10]

  • Filtration: For irreversible aggregates, you may be able to salvage the non-aggregated fraction by filtering the suspension through a 0.22 µm syringe filter.[10]

Q3: How can I confirm that this compound has been successfully conjugated to my nanoparticles?

Several techniques can be used to confirm successful functionalization:

  • Zeta Potential: Successful conjugation of a neutral molecule like this compound to a negatively charged carboxylated nanoparticle should result in a less negative zeta potential.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic amide bond peaks.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the elemental composition of the nanoparticle surface, confirming the presence of nitrogen from the amide bond.

Q4: What is the best way to store my functionalized nanoparticles to prevent long-term aggregation?

Proper storage is crucial for maintaining the stability of your nanoparticles.

  • Temperature: Store at the recommended temperature, typically 2-8°C. Do not freeze, as the formation of ice crystals can force nanoparticles together, causing aggregation.[10][15]

  • Buffer: Store in a low ionic strength buffer at a pH where the nanoparticles exhibit the highest stability (determined by zeta potential measurements).

  • Concentration: Store at a relatively dilute concentration to minimize particle interactions over time.

Q5: Could the adamantane moiety interact with components of my storage buffer?

The lipophilic nature of adamantane means it can have an affinity for other hydrophobic molecules.[1][16] While unlikely with common buffer components, if you are using buffers containing surfactants or other additives, be aware of potential interactions that could alter the surface properties of your nanoparticles over time.

References

  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC - NIH. (n.d.).
  • Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH - Benchchem. (n.d.).
  • Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC - NIH. (n.d.).
  • Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump | NIST - National Institute of Standards and Technology. (2010, May 19).
  • Application of Light Scattering Techniques to Nanoparticle Characterization and Development - Frontiers. (n.d.).
  • Dynamic light scattering investigations of nanoparticle aggregation following a light-induced p H jump - AIP Publishing. (2010, May 19).
  • How can the aggregation of nanoparticles be prevented? - Quora. (2016, September 23).
  • How to prevent gold nanoparticles from aggregating - NanoHybrids. (n.d.).
  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017, February 16).
  • (PDF) Characterization of Nanoparticles by Light Scattering - ResearchGate. (2025, August 6).
  • Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics | Reinste Nano Ventures Pvt Ltd - Hiyka. (n.d.).
  • Stabilization and Functionalization of Nanoparticles - Technische Universität Braunschweig. (n.d.).
  • Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred | Journal of the American Chemical Society. (n.d.).
  • Adamantane in Drug Delivery Systems and Surface Recognition - PubMed. (n.d.).
  • Prevention of nanoparticle aggregation during freeze-drying - Kinam Park. (n.d.).
  • Surface Modifications of Nanoparticles for Stability in Biological Fluids - MDPI. (n.d.).
  • Functionalizable Amine-based Polymer Nanoparticles - PMC - NIH. (2013, October 7).
  • How to prevent aggregation of nano-particles without using surfactants? - ResearchGate. (2021, January 31).
  • Adamantane-containing drug delivery systems - Pharmacia. (2023, October 11).
  • Facile Surface Functionalization of Hydrophobic Magnetic Nanoparticles | Journal of the American Chemical Society. (2014, August 20).
  • The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - MDPI. (2023, September 6).
  • Green, scalable, low cost and reproducible flow synthesis of biocompatible PEG-functionalized iron oxide nanoparticles - RSC Publishing. (2021, July 29).
  • Technical Support Center: Functionalization of Nanoparticles with Short-Chain Alkylamines - Benchchem. (n.d.).
  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC - NIH. (n.d.).
  • (PDF) Adamantane-containing drug delivery systems - ResearchGate. (2023, October 11).
  • Green Synthesis of Cu Nanoparticles in Modulating the Reactivity of Amine-Functionalized Composite Materials towards Cross-Coupling Reactions - NIH. (n.d.).
  • Adamantane-containing drug delivery systems - Pharmacia. (2023, October 11).
  • Functionalization of Nanomaterials: Synthesis and Characterization - ACS Publications. (2022, June 13).

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Validation & Comparative

A Comparative Guide to the Bioactivity of N-(2-hydroxyethyl)adamantane-1-carboxamide and Amantadine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the bioactivity of N-(2-hydroxyethyl)adamantane-1-carboxamide with the well-established drug, amantadine. While amantadine has a long history of clinical use, the exploration of its derivatives, such as this compound, is a burgeoning field driven by the quest for improved efficacy and novel therapeutic applications. This document outlines the known bioactivities of amantadine and presents a scientifically rigorous, hypothesis-driven approach to evaluating this compound, complete with detailed experimental protocols.

Introduction: The Adamantane Scaffold in Therapeutics

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry.[1][2] Its unique structure has been incorporated into a variety of clinically approved drugs, targeting a range of conditions from viral infections to neurodegenerative disorders.[1] Amantadine, an amino derivative of adamantane, was one of the first compounds in this class to gain prominence, initially as an antiviral agent and later for its therapeutic effects in Parkinson's disease.[3] The exploration of adamantane derivatives, including carboxamides, is a promising avenue for the development of novel therapeutics with potentially enhanced bioactivity and specificity.[4][5]

Amantadine: A Multifaceted Bioactive Compound

Amantadine's therapeutic utility stems from its ability to interact with multiple biological targets. Its bioactivity can be broadly categorized into antiviral and neurological effects.

Antiviral Activity:

Amantadine was initially approved for the prophylaxis and treatment of influenza A virus infections.[3] Its primary antiviral mechanism of action is the blockade of the M2 proton ion channel of the influenza A virus.[6] This action inhibits the uncoating of the viral genome, a crucial step in the viral replication cycle. However, the emergence of widespread resistance has limited its current clinical use for this indication.[6]

Neurological Effects:

Serendipitously discovered to have anti-parkinsonian properties, amantadine is used to treat symptoms of Parkinson's disease, drug-induced extrapyramidal symptoms, and fatigue in multiple sclerosis.[7] Its neurological effects are complex and not fully elucidated but are thought to involve multiple mechanisms:

  • Dopaminergic Activity: Amantadine is believed to enhance dopamine release and inhibit its reuptake in the brain.[7]

  • NMDA Receptor Antagonism: It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects.[7]

Despite its therapeutic benefits, amantadine is associated with central nervous system (CNS) side effects, including dizziness, confusion, and hallucinations, which can limit its use.[7]

This compound: A Derivative of Interest

This compound is a derivative of adamantane-1-carboxylic acid. While specific bioactivity data for this compound is not extensively available in the public domain, its structural similarity to other biologically active adamantane carboxamides suggests it may possess interesting pharmacological properties. Research on various adamantane carboxamides has revealed potential antiviral and neurological activities. For instance, some adamantane carboxamides have shown inhibitory activity against the Ebola virus and influenza virus fusion.[4][8] Furthermore, other adamantane derivatives have demonstrated neuroprotective effects through mechanisms independent of NMDA receptor antagonism, potentially involving the GABAergic system.[9][10][11]

The introduction of a carboxamide linkage and a hydroxyethyl group to the adamantane core, as seen in this compound, can significantly alter its physicochemical properties, such as solubility and hydrogen bonding capacity. These modifications could influence its interaction with biological targets, potentially leading to a different bioactivity profile compared to amantadine.

Proposed Experimental Framework for Comparative Bioactivity Analysis

To empirically compare the bioactivity of this compound with amantadine, a series of in vitro assays are proposed. These experiments are designed to provide a comprehensive assessment of their potential antiviral and neurological effects.

1. Assessment of Antiviral Activity against Influenza A Virus

The primary antiviral mechanism of amantadine against influenza A is well-defined. A logical first step is to determine if this compound exhibits similar activity.

This "gold standard" assay measures the ability of a compound to neutralize a virus and prevent the formation of plaques (areas of cell death) in a cell monolayer.[12][13]

Step-by-Step Methodology:

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to confluence.[14]

  • Compound Dilution: Prepare serial dilutions of this compound and amantadine (as a positive control) in a virus-appropriate medium.

  • Virus-Compound Incubation: Mix the diluted compounds with a known quantity of influenza A virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow for neutralization.[12]

  • Infection: Inoculate the confluent MDCK cell monolayers with the virus-compound mixtures.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.[14]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The percentage of plaque reduction compared to the virus-only control is calculated to determine the 50% inhibitory concentration (IC50).

dot

G cluster_0 Experimental Workflow: Plaque Reduction Neutralization Test (PRNT) A 1. Seed MDCK cells to confluence B 2. Prepare serial dilutions of test compounds C 3. Incubate compounds with Influenza A virus B->C D 4. Infect MDCK cell monolayers C->D E 5. Overlay with semi-solid medium D->E F 6. Incubate for 2-3 days E->F G 7. Fix, stain, and count plaques F->G H 8. Calculate IC50 values G->H

Caption: Workflow for the Plaque Reduction Neutralization Test.

2. Evaluation of Neurological Activity

Given amantadine's effects on the dopaminergic and glutamatergic systems, it is crucial to investigate whether this compound interacts with the same targets.

These assays measure the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.[15]

a) Dopamine D2 Receptor Binding Assay:

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [3H]-Spiperone), and varying concentrations of this compound or amantadine.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

b) NMDA Receptor Binding Assay:

Step-by-Step Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

  • Assay Setup: Combine the membranes with a radioligand that binds to the ion channel site (e.g., [3H]MK-801), and varying concentrations of the test compounds in the presence of saturating concentrations of glutamate and glycine.[16][17]

  • Incubation, Separation, and Quantification: Follow the same procedure as the D2 receptor binding assay.

  • Data Analysis: Calculate the IC50 and Ki values to determine the affinity for the NMDA receptor ion channel site.

dot

G cluster_1 Workflow: Radioligand Binding Assay A 1. Prepare receptor-containing membranes B 2. Incubate membranes with radioligand and test compound A->B C 3. Separate bound from unbound radioligand via filtration B->C D 4. Quantify radioactivity C->D E 5. Determine IC50 and Ki values D->E

Caption: General workflow for radioligand binding assays.

3. Assessment of Cytotoxicity in Neuronal Cells

To evaluate the potential for neurotoxicity, a common side effect of amantadine, a cell viability assay is essential.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Step-by-Step Methodology:

  • Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and amantadine for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the 50% cytotoxic concentration (CC50).

dot

G cluster_2 Experimental Workflow: MTT Assay for Cytotoxicity A 1. Seed neuronal cells in a 96-well plate B 2. Treat cells with test compounds A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate cell viability and CC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Data Summary and Interpretation

The data obtained from these experiments will allow for a direct comparison of the bioactivity of this compound and amantadine.

Table 1: Comparative Bioactivity Profile

Parameter Amantadine This compound
Antiviral Activity (Influenza A)
IC50 (µM)Known valueTo be determined
Neurological Receptor Binding
Dopamine D2 Receptor Ki (nM)Known rangeTo be determined
NMDA Receptor Ki (nM)Known rangeTo be determined
Neuronal Cytotoxicity
CC50 (µM) in SH-SY5Y cellsKnown rangeTo be determined

Hypothesized Bioactivity Pathways

dot

G cluster_0 Amantadine cluster_1 This compound (Hypothesized) Amantadine Amantadine M2 Influenza A M2 Channel Amantadine->M2 Blocks D2 Dopamine D2 Receptor Amantadine->D2 Modulates NMDA NMDA Receptor Amantadine->NMDA Antagonizes Antiviral Antiviral Effect M2->Antiviral Neurological Neurological Effects D2->Neurological NMDA->Neurological NEAC N-(2-hydroxyethyl)adamantane- 1-carboxamide Target1 Potential Antiviral Target (e.g., M2 or Hemagglutinin) NEAC->Target1 Interacts? Target2 Potential Neurological Target (e.g., D2, NMDA, GABA) NEAC->Target2 Interacts? Bioactivity1 Potential Antiviral Activity Target1->Bioactivity1 Bioactivity2 Potential Neurological Effects Target2->Bioactivity2

Caption: Known and hypothesized bioactivity pathways.

Conclusion

This guide provides a robust scientific framework for the comparative analysis of this compound and amantadine. By systematically evaluating their antiviral and neurological activities through established in vitro assays, researchers can elucidate the structure-activity relationships of adamantane derivatives. The insights gained from such studies will be invaluable for the rational design of new therapeutic agents with improved efficacy and safety profiles. The proposed experimental protocols are designed to be self-validating and provide a clear path forward for drug discovery and development professionals in this exciting area of medicinal chemistry.

References

  • Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. PubMed Central. [Link]

  • Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. [Link]

  • Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. PubMed. [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. PMC. [Link]

  • An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7 Subtypes. IITRI. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]

  • (PDF) Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. [Link]

  • NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate. [Link]

  • Assessment of cell viability in primary neuronal cultures. PubMed. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Influenza virus plaque assay. Protocols.io. [Link]

  • Cerebrovascular and neuroprotective effects of adamantane derivative. PubMed. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. NCBI Bookshelf. [Link]

  • An In Vitro Microneutralization Assay for Influenza Virus Serology. PMC. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. [Link]

  • Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PMC. [Link]

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  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link. [Link]

  • 1-N-(2-hydroxyethyl)adamantane-1,3-dicarboxamide. PubChem. [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

  • Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]

  • Synthesis, physical properties, and computational biological activity of N-{[(3(4)-halophenyl)amino]carbonothioyl}adamantane-1-carboxamides. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise and robust validation of a compound's binding affinity to its intended protein target is a cornerstone of any successful therapeutic program. It is the quantitative foundation upon which structure-activity relationships (SAR) are built and lead optimization campaigns are launched.[1] Mischaracterization at this early stage can lead to costly failures in later developmental phases. This guide provides a comparative overview of three principal biophysical techniques for quantifying binding affinity, using the interaction between the adamantane derivative, N-(2-hydroxyethyl)adamantane-1-carboxamide, and its putative target, the Influenza A M2 proton channel, as a case study.

Adamantane-based compounds, such as Amantadine, have a well-documented history as antivirals that target the M2 ion channel, preventing viral uncoating.[2] Validating the binding of a novel derivative like this compound requires not just a single measurement, but a consensus from orthogonal methods that rely on different physical principles. Here, we will compare and contrast Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST), providing the in-depth protocols and expert rationale necessary for researchers to make informed decisions.

The Imperative of Orthogonal Validation

Relying on a single technique for measuring a dissociation constant (K D ) can be misleading. Different methods have inherent biases and potential artifacts; for instance, values for the same interaction can vary significantly when measured by different techniques.[3][4] A multi-faceted approach, employing methods that are distinct in their underlying principles—such as a surface-based versus in-solution technique—provides the highest degree of confidence in the measured affinity. This guide will dissect three gold-standard, label-free techniques that offer complementary insights into molecular interactions.[5]

Surface Plasmon Resonance (SPR): Real-Time Kinetics on a Surface

SPR is an optical technique that measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor surface in real time.[6][7] This method is highly sensitive and provides not only the equilibrium affinity (K D ) but also the kinetic association (k a ) and dissociation (k d ) rates, offering a deeper understanding of the binding event.[7]

Principle of SPR

SPR detects changes in the refractive index at the surface of a sensor chip. When the protein (ligand) is immobilized on the chip, and the small molecule (analyte) flows over it, binding causes an accumulation of mass, which alters the refractive index. This change is measured in real-time and is proportional to the amount of bound analyte.

Experimental Workflow: A Logical Overview

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Analysis Prot_Prep Protein QC & Buffer Prep Immobilize Immobilize Protein (e.g., Amine Coupling) Prot_Prep->Immobilize Immobilize Chip_Prep Chip Surface Activation Chip_Prep->Immobilize Inject Inject Analyte (Concentration Series) Immobilize->Inject Associate Dissoc Dissociation Phase (Buffer Flow) Inject->Dissoc Dissociate Regen Regenerate Surface Dissoc->Regen Prepare for next cycle Data_Fit Fit Sensorgrams to Kinetic Model Dissoc->Data_Fit Raw Data Regen->Inject KD_Calc Determine ka, kd, and KD Data_Fit->KD_Calc

Caption: High-level workflow for a typical SPR experiment.

Detailed SPR Protocol for this compound

Objective: To determine the binding kinetics and affinity of the small molecule for the immobilized M2 protein.

Materials:

  • Protein: Purified Influenza M2 proton channel (or relevant domain), >95% purity.

  • Small Molecule: this compound, >98% purity, dissolved in DMSO (stock) and diluted in running buffer.

  • Instrument: A Biacore system or equivalent.[8]

  • Sensor Chip: CM5 sensor chip (for standard amine coupling).

  • Buffers & Reagents:

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Amine Coupling Kit: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), NHS (N-hydroxysuccinimide), Ethanolamine-HCl.

Methodology:

  • Surface Preparation:

    • Activate the carboxymethylated dextran surface of the CM5 chip with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. This creates reactive esters ready to bind the protein.

  • Protein Immobilization:

    • Inject the M2 protein, diluted in immobilization buffer to 20-50 µg/mL, over the activated surface. The primary amines on the protein surface will covalently bind to the NHS esters.

    • Aim for an immobilization level of 5000-10000 Response Units (RU) to maximize the signal from the small molecule binding.

    • Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

    • Expert Tip: A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Interaction Analysis:

    • Prepare a serial dilution of this compound in running buffer. A typical concentration range would be 0.1x to 10x the expected K D . It is crucial to keep the final DMSO concentration constant across all samples (and below 2%) to minimize solvent mismatch effects.

    • Inject each concentration over both the reference and active flow cells for a defined period (e.g., 120 seconds) to monitor association.

    • Follow with a buffer-only flow for an extended period (e.g., 300 seconds) to monitor dissociation.[9]

    • Between cycles, inject a regeneration solution (e.g., a short pulse of mild acid or base, to be optimized) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

    • Perform a global fit of the data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D = k d /k a ).[6]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful, in-solution technique that directly measures the heat released or absorbed during a binding event.[10][11] It is considered the gold standard for thermodynamic characterization because it not only provides the binding affinity (K D ) and stoichiometry (n) but also directly measures the binding enthalpy (ΔH). From these, the binding entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering a complete thermodynamic profile of the interaction.[1]

Principle of ITC

An ITC experiment involves titrating the small molecule (ligand) from a syringe into a sample cell containing the protein, all within a highly sensitive calorimeter. As the molecules bind, heat is generated (exothermic) or absorbed (endothermic). The instrument measures the tiny temperature changes and calculates the power required to maintain a zero temperature difference between the sample cell and a reference cell, providing a direct measure of the heat of interaction.[11]

ITC Experimental Overview

ITC_Workflow cluster_titration Titration Process cluster_output Data Output cluster_analysis Thermodynamic Analysis Syringe Syringe Ligand (Adamantane Derivative) Cell Sample Cell Target Protein (M2) Syringe->Cell Stepwise Injections Raw_Heat Raw Heat Bursts (per injection) Cell->Raw_Heat Heat Change Detected Binding_Isotherm Integrated Heat vs. Molar Ratio Raw_Heat->Binding_Isotherm Integration Fit_Model Fit Isotherm to Binding Model Binding_Isotherm->Fit_Model Curve Fitting Thermo_Params Determine KD, n, ΔH, ΔS Fit_Model->Thermo_Params

Caption: Principle of an Isothermal Titration Calorimetry experiment.

Detailed ITC Protocol for this compound

Objective: To determine the complete thermodynamic profile (K D , n, ΔH, ΔS) of the small molecule binding to the M2 protein in solution.

Materials:

  • Protein: Highly pure (>95%), monodisperse M2 protein at a known concentration (e.g., 10-50 µM).

  • Small Molecule: this compound at a concentration 10-15 times that of the protein (e.g., 150-500 µM).

  • Instrument: A MicroCal ITC system or equivalent.

  • Buffers: Both protein and small molecule must be in identical, degassed buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

Methodology:

  • Sample Preparation:

    • Dialyze the protein extensively against the final experimental buffer.

    • Dissolve the small molecule in the final dialysis buffer. If a co-solvent like DMSO is required, ensure the exact same concentration is present in the protein solution to cancel out heats of dilution.

    • Causality: Mismatched buffers are a primary source of experimental artifacts. The heat of dilution/mixing can obscure the true heat of binding, so precise buffer matching is non-negotiable.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe.

    • Allow the system to equilibrate thermally for at least 30 minutes to establish a stable baseline.

  • Titration Experiment:

    • Set up a titration sequence of 15-25 injections (e.g., 1-2 µL per injection) spaced sufficiently apart (e.g., 150 seconds) to allow the signal to return to baseline.

    • The initial injection is often smaller and discarded during analysis to account for diffusion across the syringe tip during equilibration.

  • Control Experiment:

    • Perform a control titration by injecting the small molecule solution into the buffer-filled sample cell. This measures the heat of dilution of the compound, which must be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of [Ligand]/[Protein].

    • Fit the resulting binding isotherm to a suitable binding model (e.g., One Set of Sites).

    • The fit directly yields the binding affinity (K A , from which K D is calculated), the stoichiometry (n), and the enthalpy of binding (ΔH).[10] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS.

MicroScale Thermophoresis (MST): Affinity from Molecular Motion

MST is a powerful, immobilization-free technique that measures binding affinity in solution by detecting changes in the movement of molecules along a microscopic temperature gradient.[12][13] It requires very low sample consumption and is tolerant of complex buffers and even cell lysates.[12]

Principle of MST

MST monitors the directed movement (thermophoresis) of molecules in a temperature gradient, which is induced by an IR laser.[12] A molecule's thermophoretic movement is sensitive to changes in its size, charge, and hydration shell. When a fluorescently labeled protein binds to a small molecule, this movement changes. By titrating the unlabeled small molecule against a fixed concentration of the labeled protein, a binding curve can be generated to determine the K D .[14]

Detailed MST Protocol for this compound

Objective: To determine the binding affinity (K D ) of the small molecule for the M2 protein in solution.

Materials:

  • Protein: Purified M2 protein, fluorescently labeled (e.g., via an NHS-ester dye targeting primary amines or using a His-tag specific dye like RED-tris-NTA).

  • Small Molecule: this compound.

  • Instrument: A Monolith NT.115 system or equivalent.

  • Buffers & Reagents: Assay buffer (e.g., PBS, pH 7.4 with 0.05% Tween-20 to prevent aggregation and sticking).

  • Capillaries: Standard or premium treated capillaries.

Methodology:

  • Protein Labeling & QC:

    • Label the M2 protein with a fluorescent dye according to the manufacturer's protocol. Ensure removal of free dye via size-exclusion chromatography.

    • Self-Validation: Before the main experiment, run a "capillary scan" or "pre-test" to confirm that the labeled protein is fluorescent, stable, and does not stick to the capillaries.[12]

  • Sample Preparation:

    • Prepare a 16-point 1:1 serial dilution of the unlabeled small molecule (ligand) in the assay buffer, starting at a concentration at least 20x higher than the expected K D .[13]

    • To each of the 16 dilutions, add an equal volume of the labeled protein solution, resulting in a constant final concentration of the protein (typically in the low nM range) and a varying concentration of the ligand.

    • Incubate the mixtures briefly to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the 16 samples into the MST capillaries and place them in the instrument tray.

    • The instrument will apply an IR laser to create a temperature gradient in each capillary and record the change in fluorescence as molecules move.

  • Data Analysis:

    • The software calculates the change in the normalized fluorescence (ΔF norm ) for each ligand concentration.

    • Plot the ΔF norm against the logarithm of the ligand concentration.

    • Fit the resulting sigmoidal curve to the K D model (e.g., using the law of mass action) to determine the dissociation constant.

Comparative Summary and Recommendations

The choice of technique depends on the specific question, the stage of the drug discovery process, and the availability of materials.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Refractive index change on a surfaceDirect heat measurement in solutionMolecular movement in a temperature gradient
Key Output K D , k a , k d K D , n, ΔH, ΔS K D
Immobilization Required (Protein on chip)Not requiredNot required
Labeling Not requiredNot requiredRequired (one partner, usually protein)
Sample Needs Moderate protein, low small moleculeHigh protein and small moleculeVery low protein and small molecule
Throughput Moderate to HighLow to ModerateHigh
Buffer/Matrix Sensitive to buffer mismatchVery sensitive to buffer mismatchHighly tolerant
Primary Use Case Kinetic profiling, screeningThermodynamic validation, mechanism of actionAffinity determination, screening in complex media
Strategic Recommendations
  • For Initial Screening: Due to its high throughput and low sample consumption, MST is an excellent choice for screening a library of adamantane derivatives to quickly identify binders and rank them by affinity.

  • For In-Depth Kinetic Understanding: SPR is unparalleled for understanding the dynamics of the interaction.[5] If the goal is to optimize a lead compound by, for example, slowing its dissociation rate (k d ) to increase residency time on the target, SPR is the method of choice.[6]

  • For Thermodynamic Validation and Lead Optimization: ITC provides the most comprehensive information.[11][15] Understanding whether binding is enthalpy-driven (favorable bond formation) or entropy-driven (e.g., hydrophobic effect, conformational changes) is critical for rational drug design and optimizing the SAR.[1]

Validating the binding affinity of this compound is not a task for a single method. A robust approach would involve using MST or SPR for initial characterization, followed by ITC for orthogonal validation and a deep thermodynamic dive on the most promising candidates. By combining the strengths of these distinct techniques, researchers can build a comprehensive and reliable dataset, fostering confidence in the compound's mechanism of action and paving the way for successful drug development.

References

  • Title: Isothermal titration calorimetry in drug discovery. Source: PubMed, National Center for Biotechnology Information. URL: [Link]

  • Title: Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Source: XanTec bioanalytics GmbH. URL: [Link]

  • Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology. URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments. URL: [Link]

  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method. Source: SpringerLink. URL: [Link]

  • Title: Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Source: Bio-protocol. URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method. Source: PubMed, National Center for Biotechnology Information. URL: [Link]

  • Title: Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Source: Nicoya Lifesciences. URL: [Link]

  • Title: Protein-Small Molecule Biomolecular Interactions – a Retrospective. Source: Reichert Technologies. URL: [Link]

  • Title: Biacore SPR for small-molecule discovery. Source: Cytiva. URL: [Link]

  • Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Source: Frontiers in Molecular Biosciences. URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Source: PubMed Central, National Center for Biotechnology Information. URL: [Link]

  • Title: SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Source: Nicoya Lifesciences. URL: [Link]

  • Title: Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Source: ResearchGate. URL: [Link]

  • Title: Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Source: bioRxiv. URL: [Link]

  • Title: Microscale Thermophoresis (MST) – Nanotemper Monolith NT.115. Source: National Cancer Institute. URL: [Link]

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Source: PubMed Central, National Center for Biotechnology Information. URL: [Link]

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A Researcher's Guide to Verifying the Mechanism of Action of N-(2-hydroxyethyl)adamantane-1-carboxamide-Based Drugs as 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously verify the mechanism of action (MoA) of novel N-(2-hydroxyethyl)adamantane-1-carboxamide-based compounds as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The adamantane scaffold is a well-established pharmacophore known for its lipophilic nature, which often facilitates entry into enzyme active sites, and has been incorporated into numerous 11β-HSD1 inhibitors.[1][2][3][4][5] Verifying the precise MoA is a critical step in advancing these promising therapeutic candidates.

The enzyme 11β-HSD1 is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol.[3][6] Overactivity of this enzyme, particularly in metabolic tissues like the liver and adipose tissue, is strongly implicated in the pathophysiology of metabolic syndrome, type 2 diabetes, and obesity.[7][8] Consequently, selective inhibition of 11β-HSD1 is a highly sought-after therapeutic strategy.[8][9]

This guide outlines a logical, multi-step experimental cascade designed to build a robust body of evidence for the MoA, from initial biochemical validation to confirmation of target engagement in a cellular context and finally to in vivo proof-of-concept.

Part 1: Foundational Biochemical Verification

The initial step is to confirm direct inhibition of the target enzyme in a controlled, cell-free system. This provides the first quantitative measure of the compound's potency.

Key Experiment: In Vitro 11β-HSD1 Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the conversion of cortisone to cortisol.

  • Rationale: An in vitro enzymatic assay is the most direct method to determine if a compound interacts with and inhibits the target enzyme. It allows for the calculation of key potency metrics like the IC50 (half-maximal inhibitory concentration), which are essential for structure-activity relationship (SAR) studies.[2]

  • Detailed Protocol:

    • Enzyme Source: Utilize lysates from cells (e.g., E. coli, insect cells) engineered to overexpress human 11β-HSD1.[10]

    • Reaction Mixture: Prepare a reaction buffer containing the enzyme lysate, the NADPH cofactor, and a tritiated cortisone substrate.[10]

    • Compound Incubation: Add the this compound test compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a known 11β-HSD1 inhibitor as a positive control.

    • Reaction & Termination: Incubate the mixture at room temperature to allow the enzymatic reaction to proceed. Stop the reaction by adding a non-specific HSD inhibitor like glycyrrhetinic acid.[10]

    • Quantification: Use liquid scintillation counting to measure the amount of tritiated cortisol produced.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Part 2: Cellular Activity and Target Engagement

After confirming biochemical potency, it is crucial to demonstrate that the compound can penetrate cell membranes and engage its target in a physiological context.

Key Experiment 1: Cellular 11β-HSD1 Activity Assay

This assay validates the compound's activity in intact cells.

  • Rationale: Moving from a biochemical to a cellular assay assesses the compound's ability to cross the cell membrane and inhibit the enzyme within the complex intracellular environment. This provides a more physiologically relevant measure of potency, often expressed as an EC50 value.[11]

  • Detailed Protocol:

    • Cell Culture: Use a human cell line that expresses 11β-HSD1, such as HEK293 cells or primary human hepatocytes.[11]

    • Compound Treatment: Treat the cells with the test compound across a range of concentrations for a predetermined time.

    • Substrate Addition: Add cortisone (or prednisone) to the cell culture medium.[11]

    • Sample Collection: After incubation, collect the cell culture supernatant.

    • Product Quantification: Analyze the supernatant using methods like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of cortisol (or prednisolone) produced.

    • Data Analysis: Calculate the EC50 value by plotting the inhibition of cortisol production against the compound concentration.

Key Experiment 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to directly confirm that the compound binds to 11β-HSD1 inside intact cells.

  • Rationale: Target engagement is the definitive proof that a drug interacts with its intended target in a biological system. CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[12][13] This label-free method provides direct evidence of binding in a native cellular environment, which is a critical validation step.[14][15][16]

  • Experimental Workflow:

Caption: CETSA® workflow for verifying target engagement.

  • Detailed Protocol:

    • Cell Treatment: Incubate intact cells with either the vehicle control or the test compound.

    • Heat Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) in a PCR machine.[12]

    • Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the heat-induced aggregated proteins via centrifugation.

    • Protein Quantification: Quantify the amount of soluble 11β-HSD1 remaining in the supernatant using a specific antibody-based method like an AlphaScreen® or HTRF® immunoassay.[12][14]

    • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[13]

Comparative Performance Data

The table below compares the adamantane-based drug candidate with established 11β-HSD1 inhibitors. Lower Ki, IC50, and EC50 values indicate higher potency.

CompoundTypeTargetKi (nM)IC50 (nM)Cellular EC50 (nM)Selectivity vs. 11β-HSD2Reference
N-(2-hydroxyethyl) adamantane-1-carboxamide InvestigationalHuman 11β-HSD1TBDTBDTBDTBDN/A
PF-915275Selective InhibitorHuman 11β-HSD12.3~1515-20 (HEK293, Hepatocytes)High (1.5% inhibition at 10 µM)[11]
Adamantyl Ethanone Pyridyl DerivativeSelective InhibitorHuman 11β-HSD1N/A34-48N/ANo activity vs 11β-HSD2[2]
CarbenoxoloneNon-selective Inhibitor11β-HSD1 & 11β-HSD2N/AN/AN/ALow (Inhibits both isoforms)[6][17][18]

TBD: To be determined by the experiments outlined in this guide.

Part 3: In Vivo Proof-of-Concept

The final stage of verification involves demonstrating the compound's efficacy in a relevant animal model.

Key Experiment: Ex Vivo 11β-HSD1 Inhibition in Rodent Models

This experiment confirms that the drug reaches target tissues and inhibits the enzyme after oral administration.

  • Rationale: An in vivo study is essential to assess the drug's pharmacokinetics (absorption, distribution) and pharmacodynamics (target inhibition in relevant tissues). This bridges the gap between cellular activity and potential therapeutic effect.[10][19] Models like diet-induced obese (DIO) mice are highly relevant as they mimic aspects of human metabolic syndrome.[19]

  • Detailed Protocol:

    • Animal Model: Use a relevant rodent model, such as C57BL/6J mice on a high-fat diet (DIO mice) or db/db mice.[19][20]

    • Drug Administration: Administer the test compound orally at various doses.

    • Tissue Collection: At specific time points after dosing, collect key metabolic tissues like the liver, adipose tissue, and brain.[20][21]

    • Ex Vivo Assay: Prepare tissue homogenates and measure 11β-HSD1 activity by incubating them with cortisone and NADPH, followed by quantification of cortisol production.[10]

    • Data Analysis: Calculate the percentage of enzyme inhibition in each tissue relative to vehicle-treated control animals. This demonstrates target engagement in vivo and can be correlated with pharmacokinetic data.

Understanding the Downstream Signaling Pathway

Inhibition of 11β-HSD1 is designed to reduce the local concentration of cortisol, thereby decreasing the activation of the Glucocorticoid Receptor (GR). This modulates the transcription of GR target genes involved in metabolism.

Caption: 11β-HSD1 and Glucocorticoid Receptor signaling pathway.

This pathway illustrates that by inhibiting 11β-HSD1, this compound-based drugs can decrease the intracellular production of cortisol.[3][6] This leads to reduced activation of the GR, which in turn alters the transcription of genes that regulate glucose metabolism, such as PEPCK and G6Pase, ultimately contributing to the potential anti-diabetic effects.[20][22][23][24]

References

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  • PF-915275 | 11β-HSD1 inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience. Retrieved from [Link]

  • Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. PMC - PubMed Central. Retrieved from [Link]

  • Glucocorticoid Signaling: Pathway & Mechanism. (2024). StudySmarter. Retrieved from [Link]

  • Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PMC - PubMed Central. Retrieved from [Link]

  • Glucocorticoid Receptor Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]

  • Lee, H. S., et al. (2020). Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome. PubMed. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Vicker, N., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. PubMed. Retrieved from [Link]

  • Bar-David, E., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Digital CSIC. Retrieved from [Link]

  • Wang, Y., et al. (2014). 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. PubMed. Retrieved from [Link]

  • Bar-David, E., et al. (2015). Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. PubMed. Retrieved from [Link]

  • Li, J. Y., et al. (2010). Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. PubMed. Retrieved from [Link]

  • Shaik, A., et al. (2022). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. PMC - PubMed Central. Retrieved from [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Canha, C., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. Retrieved from [Link]

  • Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target. (n.d.). Europe PMC. Retrieved from [Link]

  • Tomlinson, J. W., et al. (2007). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. PubMed Central. Retrieved from [Link]

  • T Nafis, S., et al. (2021). Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice. PMC - PubMed Central. Retrieved from [Link]

  • A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. (2004). ResearchGate. Retrieved from [Link]

  • Mohler, M. L., et al. (2011). Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition. NIH. Retrieved from [Link]

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Vivo Limits Glucocorticoid Exposure to Human Adipose Tissue and Decreases Lipolysis. (2007). ResearchGate. Retrieved from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). PMC - PubMed Central. Retrieved from [Link]

  • 1-N-(2-hydroxyethyl)adamantane-1,3-dicarboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. Retrieved from [Link]

  • Liu, M., et al. (2017). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed. Retrieved from [Link]

  • Asghar, M. N., et al. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. Retrieved from [Link]

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